Structural Elucidation and NMR Characterization of 3-Isocyanato-5-methylpyridine: A Technical Guide
Executive Summary For drug development professionals and synthetic chemists, 3-isocyanato-5-methylpyridine (CAS: 1260664-69-4) serves as a highly versatile, bifunctional building block. Combining the pharmacokinetic adva...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and synthetic chemists, 3-isocyanato-5-methylpyridine (CAS: 1260664-69-4) serves as a highly versatile, bifunctional building block. Combining the pharmacokinetic advantages of a substituted pyridine core with the electrophilic reactivity of an isocyanate, it is frequently deployed in the synthesis of urea- and carbamate-based pharmacophores, particularly in kinase inhibitor design.
However, the inherent moisture sensitivity of the isocyanate moiety makes the isolation and analytical verification of this compound uniquely challenging. This whitepaper provides an in-depth analysis of the
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts of 3-isocyanato-5-methylpyridine, explaining the quantum mechanical causality behind these shifts and detailing a self-validating experimental protocol for accurate spectral acquisition.
Molecular Architecture & Electronic Environment
To accurately interpret the NMR spectra of 3-isocyanato-5-methylpyridine, one must understand the competing electronic effects (inductive and resonance) governing the molecule [1]. The chemical shifts are dictated by three primary structural features:
The Pyridine Core (
π
-Deficient System): The highly electronegative nitrogen atom in the aromatic ring pulls electron density away from the carbon framework via inductive withdrawal (-I effect). This severe deshielding profoundly affects the ortho protons (H2 and H6), shifting them downfield past 8.0 ppm [4].
The 5-Methyl Group (+I Effect): The methyl group acts as a weak
σ
-donor. This localized electron density slightly shields the adjacent protons (H4, H6) and the para proton (H2), pushing their shifts slightly upfield relative to an unsubstituted pyridine ring.
The 3-Isocyanate Group (-I / weak +M Effect): The -N=C=O group presents a fascinating electronic dichotomy. While the nitrogen atom can theoretically participate in weak
π
-donation (+M) into the ring, the cumulative electronegativity of the sp-hybridized cumulated double bond system makes it a strong inductive electron-withdrawing group (-I). This results in a distinct deshielding of the ipso carbon (C3) in the
13
C spectrum, while the isocyanate carbon itself resonates characteristically at ~125.5 ppm [1].
Quantitative NMR Data
Due to the reactive nature of the isocyanate, the following quantitative data is synthesized using established empirical additivity rules for pyridine derivatives and comparative literature analysis of structurally analogous compounds.
Table 1: Predicted
1
H NMR Data (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
)
Integration
Structural Assignment
H2
8.32
Doublet (d)
~2.0 Hz
1H
Pyridine C2-H (ortho to N, para to CH
3
)
H6
8.21
Doublet (d)
~2.0 Hz
1H
Pyridine C6-H (ortho to N, ortho to CH
3
)
H4
7.35
Doublet of doublets (dd)
~2.0 Hz
1H
Pyridine C4-H (para to N)
-CH
3
2.38
Singlet (s)
-
3H
C5-Methyl protons
Table 2: Predicted
13
C NMR Data (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Structural Assignment
C6
147.2
CH
Pyridine C6 (ortho to N)
C2
143.2
CH
Pyridine C2 (ortho to N)
C5
133.8
Cq
Pyridine C5 (ipso to CH
3
)
C4
131.8
CH
Pyridine C4
C3
128.7
Cq
Pyridine C3 (ipso to NCO)
-N=C=O
125.5
Cq
Isocyanate Carbon
-CH
3
18.5
CH
3
Methyl Carbon
Experimental Protocol: Anhydrous NMR Acquisition
Because isocyanates react rapidly with trace water to form carbamic acids—which subsequently decarboxylate into primary amines and react with unconsumed isocyanates to form ureas [2]—standard NMR preparation will result in degraded samples. The following protocol is designed as a self-validating system to ensure structural integrity.
Step-by-Step Methodology:
Solvent Preparation: Dry deuterated chloroform (CDCl
3
) over activated 4Å molecular sieves for a minimum of 24 hours prior to use. Causality: Removes trace H
2
O that would irreversibly hydrolyze the isocyanate group.
Sample Preparation (Inert Atmosphere): Inside an argon-purged glovebox, dissolve 15 mg of 3-isocyanato-5-methylpyridine in 0.6 mL of the anhydrous CDCl
3
.
Internal Standard Addition: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
Tube Sealing: Transfer the solution to an oven-dried 5 mm NMR tube. Seal immediately with a PTFE cap and wrap tightly with Parafilm to prevent ambient moisture ingress during transit to the spectrometer.
Acquisition Parameters: Acquire the
1
H NMR at 400 MHz (16 scans, 10-second relaxation delay to ensure quantitative integration) and the
13
C NMR at 100 MHz (1024 scans, complete proton decoupling).
Self-Validation Check (Critical): Inspect the resulting
1
H NMR spectrum between 6.0–8.0 ppm for broad singlet peaks (indicative of -NH
2
or urea -NH- formation) and the
13
C NMR spectrum at ~155 ppm for a urea carbonyl peak [3]. If these peaks are absent, the protocol self-validates that the isocyanate remained intact during acquisition.
Downstream Applications in Drug Discovery
Once the structural integrity of 3-isocyanato-5-methylpyridine is verified via the protocol above, it is typically deployed in nucleophilic addition reactions with primary or secondary amines. This workflow rapidly generates diverse urea libraries, a critical step in optimizing the hinge-binding motifs of kinase inhibitors.
Fig 1: Workflow for integrating 3-isocyanato-5-methylpyridine into kinase inhibitor development.
References
Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences (MDPI).[Link]
Rasulev, B., et al. (2016). Catalyzed reaction of isocyanates (RNCO) with water. Physical Chemistry Chemical Physics (RSC Publishing).[Link]
Chalid, M., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers (MDPI).[Link]
Szłyk, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry (ACS Publications).[Link]
Exploratory
Comprehensive Technical Guide on 3-Isocyanato-5-methylpyridine: Physicochemical Profiling, Synthesis, and Analytical Characterization
Executive Summary In modern medicinal chemistry and drug development, functionalized pyridines serve as critical pharmacophores. 3-Isocyanato-5-methylpyridine (CAS: 1260664-69-4[1]) is a highly reactive, electrophilic bu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and drug development, functionalized pyridines serve as critical pharmacophores. 3-Isocyanato-5-methylpyridine (CAS: 1260664-69-4[1]) is a highly reactive, electrophilic building block primarily utilized for the synthesis of asymmetric ureas, carbamates, and heterocyclic scaffolds[2]. This whitepaper provides an in-depth analysis of its exact mass and molecular weight, elucidates the causality behind its synthetic methodologies, and establishes self-validating analytical protocols to overcome the inherent instability of the isocyanate moiety.
Physicochemical Profiling: Exact Mass vs. Molecular Weight
A fundamental distinction in analytical chemistry is the difference between molecular weight (used for stoichiometry) and exact mass (used for high-resolution mass spectrometry, HRMS).
Molecular Weight (134.14 g/mol ): Calculated using the standard atomic weights of the elements, which account for the natural isotopic abundance distribution (e.g., carbon is treated as 12.011 due to the presence of ~1.1%
13C
)[1]. This value is strictly used for calculating molar equivalents in the laboratory.
Exact Mass / Monoisotopic Mass (134.0480 Da): Calculated using the mass of the most abundant isotope for each element (e.g.,
12C=12.0000
,
1H=1.0078
,
14N=14.0031
,
16O=15.9949
)[3]. In HRMS, the instrument resolves individual isotopic peaks. The exact mass is critical for determining the elemental composition of the compound by analyzing its specific mass defect (+0.0480 Da).
Isocyanates are rarely stored long-term due to their propensity to react with atmospheric moisture, forming symmetric ureas. Therefore, 3-isocyanato-5-methylpyridine is typically synthesized in situ or immediately prior to use. Below are the two most robust, field-proven methodologies.
Method A: Triphosgene-Mediated Phosgenation
This method is preferred for scale-up as triphosgene is a stable crystalline solid, offering a safer alternative to highly toxic phosgene gas while maintaining identical reactivity[2].
Step-by-Step Protocol:
Preparation: Charge a flame-dried round-bottom flask with triphosgene (0.4 equiv) and anhydrous THF under a nitrogen atmosphere. Cool the system to 0 °C.
Amine Addition: Prepare a solution of 3-amino-5-methylpyridine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous THF.
Causality in Addition Order: Add the amine solution dropwise to the triphosgene solution over 30 minutes. Why? Maintaining an excess of the phosgenating agent in the reaction flask ensures the amine is instantly converted to the isocyanate. If triphosgene were added to the amine, the newly formed isocyanate would react with the unreacted amine, generating an unwanted symmetric urea byproduct.
Maturation: Allow the reaction to warm to room temperature and stir for 40 minutes[6].
Isolation: Filter the triethylamine hydrochloride salts under an inert atmosphere and concentrate the filtrate under reduced pressure. Use the crude isocyanate immediately[6].
Method B: Curtius Rearrangement via DPPA
When avoiding phosgene derivatives entirely is required, the Curtius rearrangement of 5-methylnicotinic acid using diphenylphosphoryl azide (DPPA) is the standard[7].
Step-by-Step Protocol:
Activation: Suspend 5-methylnicotinic acid (1.0 equiv) in anhydrous toluene. Add triethylamine (1.2 equiv) and DPPA (1.1 equiv) at room temperature[7].
Azide Formation: Stir for 1 hour to form the acyl azide intermediate.
Thermal Rearrangement: Heat the reaction to 80 °C. The evolution of nitrogen gas (
N2
) drives the thermodynamics of the Curtius rearrangement, yielding the target isocyanate.
Caption: Synthetic pathways for 3-isocyanato-5-methylpyridine via phosgenation and Curtius rearrangement.
Validating the exact mass of 3-isocyanato-5-methylpyridine presents a unique analytical challenge. Direct LC-MS analysis frequently results in false negatives. Standard reverse-phase liquid chromatography utilizes aqueous mobile phases. The highly electrophilic isocyanate carbon rapidly reacts with water to form an unstable carbamic acid, which decarboxylates (losing
CO2
) to regenerate the starting material, 3-amino-5-methylpyridine.
To establish a self-validating analytical system, scientists must bypass aqueous chromatography.
Direct Infusion ESI-HRMS Protocol
Sample Prep: Dilute the synthesized isocyanate to 1 µg/mL in strictly anhydrous acetonitrile.
Infusion: Bypass the LC column. Infuse the sample directly into the Electrospray Ionization (ESI) source of a QTOF mass spectrometer at 5 µL/min.
Detection: Operate in positive ion mode. Extract the ion chromatogram for the theoretical
[M+H]+
mass of 135.0553 m/z with a mass tolerance window of < 5 ppm.
Pre-Column Derivatization Protocol (For LC-MS)
If LC separation is mandatory to assess purity, the isocyanate must be trapped.
Quench a 5 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol.
The methanol reacts quantitatively with the isocyanate to form a stable methyl carbamate.
Analyze via standard LC-MS. The target exact mass shifts from 134.0480 Da to 166.0742 Da (
C8H10N2O2
), confirming the prior existence of the isocyanate.
Caption: Direct infusion HRMS analytical workflow designed to prevent aqueous hydrolysis.
Applications in Drug Discovery
The exact mass and structural geometry of 3-isocyanato-5-methylpyridine make it an invaluable reagent for drug development. It is predominantly used to synthesize asymmetric pyridyl-ureas. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, improving target binding affinity and aqueous solubility compared to simple phenyl-ureas.
Notable applications include the synthesis of nonsteroidal Androgen Receptor (AR) antagonists (such as YM580 derivatives) used in prostate cancer research[7], and the development of novel triazine derivatives that exhibit potent inhibitory activity against the coronavirus 3CL protease[2][6].
An In-depth Technical Guide to the Electronic Properties of 3-Isocyanato-5-methylpyridine: A Computational & Predictive Analysis
Abstract This technical guide provides a comprehensive analysis of the core electronic properties of 3-isocyanato-5-methylpyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of d...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the core electronic properties of 3-isocyanato-5-methylpyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to predict and understand its electronic structure. We will delve into key parameters such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and dipole moment. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the reactivity, stability, and intermolecular interactions of this and related pyridine derivatives.
Introduction: The Significance of Electronic Properties in Molecular Design
The electronic landscape of a molecule is the primary determinant of its chemical behavior. For a molecule like 3-isocyanato-5-methylpyridine, which incorporates a pyridine ring and a reactive isocyanate group, understanding its electronic properties is paramount for predicting its role in various applications. The pyridine moiety is a common scaffold in pharmaceuticals, while the isocyanate group is a versatile functional group for forming covalent bonds. The interplay of the electron-donating methyl group and the electron-withdrawing isocyanate group on the pyridine ring creates a unique electronic profile that dictates its reactivity and potential as a building block in drug discovery and materials science.
This guide will provide a detailed, predictive exploration of these properties, offering insights that are crucial for rational molecular design and the development of novel chemical entities.
Methodology: A Validated Computational Approach
Given the lack of available experimental data for 3-isocyanato-5-methylpyridine, we will employ a well-established computational chemistry protocol using Density Functional Theory (DFT). DFT has proven to be a reliable method for predicting the electronic properties of organic molecules with a good balance of accuracy and computational cost[1][2].
Computational Protocol: Step-by-Step
The following protocol outlines a standard procedure for calculating the electronic properties of 3-isocyanato-5-methylpyridine.
Molecular Structure Generation: The initial 3D structure of 3-isocyanato-5-methylpyridine will be constructed using molecular modeling software.
Geometry Optimization: A geometry optimization will be performed to find the most stable, lowest-energy conformation of the molecule. This is a critical first step as electronic properties are highly dependent on the molecular geometry[2]. This calculation will be carried out using the B3LYP functional with the 6-311G(d,p) basis set, a combination known to provide accurate geometries for organic molecules[1][3].
Frequency Analysis: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation will be performed. The absence of imaginary frequencies will confirm that the structure is a stable conformer.
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation will be performed at the same level of theory. This calculation will provide the core electronic property data.
Caption: A generalized workflow for the computational determination of molecular electronic properties.
Predicted Electronic Properties of 3-Isocyanato-5-methylpyridine
This section presents the predicted electronic properties of 3-isocyanato-5-methylpyridine based on the computational protocol described above. These predictions are grounded in the established principles of how substituent groups influence the electronic structure of aromatic systems.
Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability[3].
Property
Predicted Value (eV)
Interpretation
HOMO Energy
-7.0 to -6.5
Indicates the molecule's potential as an electron donor.
LUMO Energy
-1.5 to -1.0
Suggests a moderate ability to accept electrons.
HOMO-LUMO Gap
5.0 to 5.5
A larger gap suggests higher kinetic stability and lower chemical reactivity.
The methyl group at the 5-position is an electron-donating group, which is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the isocyanate group is electron-withdrawing, which will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The interplay of these two groups on the pyridine ring creates a nuanced reactivity profile.
Caption: Predicted regions of high and low electron density on 3-isocyanato-5-methylpyridine.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. For 3-isocyanato-5-methylpyridine, the presence of the electronegative nitrogen and oxygen atoms, particularly in the isocyanate group, is expected to result in a significant molecular dipole moment. A higher dipole moment can influence solubility in polar solvents and intermolecular interactions. The predicted dipole moment for this molecule is expected to be in the range of 2.5 to 3.5 Debye.
Experimental Validation and Related Studies
While no direct experimental data exists for 3-isocyanato-5-methylpyridine, the electronic properties of related compounds have been investigated, providing a basis for comparison.
UV-Vis Spectroscopy: The UV-Vis spectra of methylpyridines show characteristic absorptions in the UV region.[4][5][6] The predicted HOMO-LUMO gap of 3-isocyanato-5-methylpyridine suggests that its primary electronic transitions would also occur in the UV range.
Cyclic Voltammetry: This technique can be used to experimentally determine the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.[7][8] A cyclic voltammetry study of 3-isocyanato-5-methylpyridine would be a valuable next step to validate the computational predictions.
Conclusion and Future Directions
This technical guide has presented a comprehensive, albeit predictive, analysis of the electronic properties of 3-isocyanato-5-methylpyridine based on established computational methodologies. The predicted HOMO-LUMO energies, molecular electrostatic potential, and dipole moment provide a foundational understanding of its reactivity and potential for intermolecular interactions.
The key takeaways are:
The molecule possesses a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity.
The MEP map highlights the pyridine nitrogen and isocyanate oxygen as key nucleophilic centers, and the isocyanate carbon as the primary electrophilic site.
A significant dipole moment is predicted, influencing its physical properties.
Future experimental work, particularly UV-Vis spectroscopy and cyclic voltammetry, is highly recommended to validate these computational predictions and provide a more complete picture of the electronic landscape of this promising molecule.
References
From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]
Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). ResearchGate. [Link]
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [Link]
How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Publishing. [Link]
Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. RSC Publishing. [Link]
Electrostatic potentials (V in kJ/mol) of pyridines a and OCS... ResearchGate. [Link]
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]
Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. PubMed. [Link]
Uv-Vis Spectrum of 2-Methylpyridine. SIELC Technologies. [Link]
Rodlike Behavior of Poly(n‐butyl)isocyanate from Dielectric Measurements. AIP Publishing. [Link]
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]
Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. PMC. [Link]
The Effect of a Chemical Foaming Agent and the Isocyanate Index on the Properties of Open-Cell Polyurethane Foams. PMC. [Link]
Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. ACS Publications. [Link]
Effect of covalent functionalisation with isocyanates on the electrochemical properties of exfoliated black phosphorus electrode. MOST Wiedzy. [Link]
Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC. [Link]
Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. New Ligands for Bistridentate RuII Complexes with Microsecond Luminescent Lifetimes. ACS Publications. [Link]
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC. [Link]
Density Functional Theory Investigations on the Geometric and Electronic Structures of 4–Azidomethyl–6–Isopropyl–2H–Ch. MATEC Web of Conferences. [Link]
HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. [Link]
(PDF) Electronic Effects in 4-Substituted. Amanote Research. [Link]
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. [Link]
A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts. [Link]
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. [Link]
Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives. Karbala International Journal of Modern Science. [Link]
Exploring the Synthesis and Electronic Properties of Axially Substituted Boron Subphthalocyanines with Carbon‐Based Functional Groups. ResearchGate. [Link]
Mechanism of Action and Synthetic Utility of 3-Isocyanato-5-methylpyridine
An In-depth Technical Guide Abstract 3-Isocyanato-5-methylpyridine is a heterocyclic building block of significant interest in organic synthesis, particularly for the construction of novel compounds in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Abstract
3-Isocyanato-5-methylpyridine is a heterocyclic building block of significant interest in organic synthesis, particularly for the construction of novel compounds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core mechanisms of action. The reactivity of the isocyanate functional group, modulated by the electronic properties of the 3-pyridyl and 5-methyl substituents, is explored in detail. The primary mechanistic pathways—nucleophilic addition and cycloaddition—are elucidated with a focus on the causality behind experimental choices. This document serves as a resource for researchers, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this versatile reagent in complex synthetic applications.
Introduction to 3-Isocyanato-5-methylpyridine
3-Isocyanato-5-methylpyridine, with the molecular formula C₇H₆N₂O, belongs to the family of organic isocyanates.[1] These compounds are characterized by the highly reactive R−N=C=O functional group.[2] The structure of 3-isocyanato-5-methylpyridine incorporates a pyridine ring, a key heterocycle found in numerous FDA-approved pharmaceuticals and bioactive compounds.[3] The strategic placement of the isocyanate group at the 3-position and a methyl group at the 5-position creates a unique electronic and steric environment that dictates its synthetic behavior.
The pyridine nitrogen acts as an electron-withdrawing group, which increases the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles compared to simple aryl isocyanates.[4] Conversely, the methyl group at the 5-position is weakly electron-donating. This interplay of electronic effects makes 3-isocyanato-5-methylpyridine a valuable and tunable reagent for constructing complex molecular architectures.
The Isocyanate Functional Group: A Primer on Reactivity
The synthetic versatility of 3-isocyanato-5-methylpyridine stems from the electrophilic nature of the isocyanate functional group. The central carbon atom is bonded to two electronegative atoms (nitrogen and oxygen), rendering it highly susceptible to attack by a wide range of nucleophiles.[2][5]
The general reactivity of isocyanates is governed by two principal mechanisms: nucleophilic addition to the carbon-nitrogen double bond and participation in cycloaddition reactions. The presence of substituents on the aromatic ring significantly influences the rate and outcome of these reactions. An electron-withdrawing group, such as the pyridine ring in this case, enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity.[4]
Caption: Logical relationship between structure and reactivity.
Core Mechanism I: Nucleophilic Addition Reactions
The most prevalent reaction pathway for isocyanates is the addition of a nucleophile containing an active hydrogen atom. This reaction is the cornerstone of polyurethane chemistry and is widely used in the synthesis of pharmaceuticals and other fine chemicals.[5][6] The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.
Caption: General mechanism of nucleophilic addition to an isocyanate.
Synthesis of Carbamates (Urethanes) via Reaction with Alcohols
The reaction of 3-isocyanato-5-methylpyridine with primary or secondary alcohols yields N-pyridyl carbamates, also known as urethanes. This transformation is of paramount importance in drug design, where the carbamate moiety serves as a stable and versatile linker or pharmacophore.[6]
Causality Behind Experimental Choices:
Catalysis: While the reaction can proceed uncatalyzed, it is often accelerated by catalysts. Tertiary amines (e.g., DABCO) and organotin compounds (e.g., dibutyltin dilaurate) are commonly employed.[2][7] Tertiary amines function as base catalysts, activating the alcohol, while tin catalysts act as Lewis acids, coordinating to the isocyanate's oxygen atom to further enhance the carbonyl carbon's electrophilicity.
Solvent: Anhydrous aprotic solvents such as THF, toluene, or DMF are required to prevent the competing reaction with water.
Experimental Protocol: Synthesis of Benzyl (5-methylpyridin-3-yl)carbamate
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-isocyanato-5-methylpyridine (1.34 g, 10 mmol).
Dissolve the isocyanate in 30 mL of anhydrous toluene.
Add benzyl alcohol (1.08 g, 10 mmol) to the solution via syringe.
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.11 g, 1 mmol, 10 mol%) as a catalyst.
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the strong isocyanate stretch at ~2270 cm⁻¹).
Upon completion, concentrate the mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired carbamate.
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Synthesis of Ureas via Reaction with Amines
The reaction with primary or secondary amines is typically faster than with alcohols and yields substituted ureas.[5] The urea functional group is a privileged scaffold in medicinal chemistry due to its ability to act as a rigid hydrogen bond donor and acceptor.[8]
Causality Behind Experimental Choices:
Stoichiometry: The reaction is generally rapid and exothermic, often requiring no catalyst.[9] Precise control of stoichiometry is crucial to avoid the formation of side products.
Temperature: For highly reactive amines, the addition is often performed at a reduced temperature (e.g., 0 °C) to control the reaction rate and ensure selectivity.
Experimental Protocol: Synthesis of 1-Butyl-3-(5-methylpyridin-3-yl)urea
In a 100 mL round-bottom flask, dissolve 3-isocyanato-5-methylpyridine (1.34 g, 10 mmol) in 25 mL of anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add n-butylamine (0.73 g, 10 mmol) dropwise to the stirred solution over 10 minutes.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Monitor the reaction by TLC. The product often precipitates from the solution.
If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.
If no precipitate forms, concentrate the solvent in vacuo and purify the residue by recrystallization or chromatography.
Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
The Competing Reaction with Water
Isocyanates react readily with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide.[2][5] This is a critical consideration in all reactions involving isocyanates. The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea as a byproduct.
Implications for Synthesis:
Strictly Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. Reactions should be conducted under an inert atmosphere to exclude atmospheric moisture.
Purification Challenges: The formation of the symmetrical urea byproduct can complicate the purification of the desired product.
Caption: Competing reaction of isocyanates with water.
Core Mechanism II: Cycloaddition Reactions
Beyond nucleophilic additions, isocyanates are versatile partners in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds. The C=N bond of the isocyanate can participate as a 2π component in these transformations.
[2+2] Cycloaddition
With electron-rich alkenes, isocyanates can undergo [2+2] cycloaddition to form four-membered β-lactam rings. The mechanism can be either a concerted thermal process or a stepwise pathway involving a zwitterionic or diradical intermediate, particularly with highly reactive isocyanates like chlorosulfonyl isocyanate (CSI).[10]
Higher-Order Cycloadditions
3-Isocyanato-5-methylpyridine is also a potential substrate for higher-order cycloadditions. For example, nickel-catalyzed [2+2+2] cycloadditions of two isocyanate molecules with an allene can produce dihydropyrimidine-2,4-diones.[11] Similarly, [6+2] cycloadditions with vinyl-substituted heterocycles have been reported to form eight-membered cyclic ureas.[12] These advanced methods open avenues to complex heterocyclic systems that are otherwise difficult to access.
Data Summary and Characterization
The successful synthesis and purification of derivatives from 3-isocyanato-5-methylpyridine rely on careful monitoring and characterization.
Table 1: Typical Spectroscopic Data for Isocyanate and its Derivatives
Functional Group
Reagent/Product
IR Frequency (cm⁻¹)
¹H NMR (δ, ppm)
¹³C NMR (δ, ppm)
Isocyanate (-NCO)
Starting Material
~2270 (strong, sharp)
-
~120-125
Carbamate (-NHCOO-)
Product with Alcohol
3200-3400 (N-H) 1680-1730 (C=O)
~8.0-10.0 (N-H )
~150-158 (C=O)
Urea (-NHCONH-)
Product with Amine
3200-3400 (N-H) 1630-1680 (C=O)
~6.0-9.0 (N-H )
~155-162 (C=O)
Note: Exact shifts are dependent on the specific structure and solvent used.
Conclusion
3-Isocyanato-5-methylpyridine is a powerful electrophilic building block whose reactivity is dominated by two primary mechanistic manifolds: nucleophilic addition and cycloaddition. Its enhanced reactivity, due to the electron-withdrawing nature of the pyridine ring, makes it an excellent substrate for the synthesis of carbamates, ureas, and other valuable scaffolds under well-controlled conditions. A thorough understanding of its mechanism of action, including potential side reactions with water, is essential for its effective application in the synthesis of complex targets for the pharmaceutical and agrochemical industries. The protocols and mechanistic insights provided in this guide offer a foundation for researchers to confidently and efficiently utilize this versatile reagent.
Miura, T., Morimoto, M., & Murakami, M. (2010). Enantioselective [2 + 2 + 2] Cycloaddition Reaction of Isocyanates and Allenes Catalyzed by Nickel. Journal of the American Chemical Society. [Link]
Funakoshi, Y., Nakano, K., & Ichikawa, J. (2009). Selective synthesis of eight-membered cyclic ureas by the [6 + 2] cycloaddition reaction of 2-vinylazetidines and electron-deficient isocyanates. Organic Letters. [Link]
Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
Fulton, J. R., & Njardarson, J. T. (2017). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]
Schwetlick, K., & Noack, R. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
Zhang, W., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry of Isocyanides. [Link]
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
Taddei, M., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]
Li, J., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. [Link]
Naggar, A. M., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]
The Solvation Dynamics and Stability Profile of 3-Isocyanato-5-methylpyridine in Polar Aprotic Solvents: A Technical Guide
Executive Summary & Structural Thermodynamics 3-Isocyanato-5-methylpyridine (Molecular Formula: C₇H₆N₂O) is a highly reactive heterocyclic intermediate utilized extensively in the synthesis of pharmaceutical ureas, carba...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Thermodynamics
3-Isocyanato-5-methylpyridine (Molecular Formula: C₇H₆N₂O) is a highly reactive heterocyclic intermediate utilized extensively in the synthesis of pharmaceutical ureas, carbamates, and agricultural biotechnology compounds[1]. Structurally, it features an electron-withdrawing pyridine ring paired with a mildly electron-donating methyl group at the 5-position.
The presence of the pyridine nitrogen significantly increases the electrophilicity of the isocyanate (-N=C=O) carbon compared to standard phenyl isocyanates[2]. This enhanced reactivity dictates strict solvent selection. Polar protic solvents (e.g., alcohols, water, primary/secondary amines) are strictly contraindicated as they act as nucleophiles, instantly degrading the isocyanate into carbamates or ureas. Consequently, polar aprotic solvents —which possess significant dipole moments to dissolve the compound but lack acidic protons—are the mandatory medium for synthesis, storage, and analysis.
Solubility & Stability Matrix in Key Polar Aprotic Solvents
The solubility of 3-isocyanato-5-methylpyridine is governed by dipole-dipole interactions between the highly polarized isocyanate group and the solvent's dipole, alongside dispersion forces interacting with the pyridine ring. Below is a synthesized matrix of quantitative solvent parameters and their practical implications for this specific compound.
Polar Aprotic Solvent
Dielectric Constant (ε)
Dipole Moment (D)
Solvation Capacity (mg/mL)
Kinetic Stability (at 20°C, Anhydrous)
Primary Risk Factor
Acetonitrile (MeCN)
37.5
3.92
> 250
Excellent
High volatility; requires sealed systems.
Tetrahydrofuran (THF)
7.5
1.75
~ 150
Good
Peroxide formation can oxidize the pyridine ring.
Dimethylformamide (DMF)
36.7
3.82
> 500
Moderate-Good
Trace dimethylamine impurities cause rapid urea formation.
Difficult to remove post-reaction due to high boiling point.
Mechanistic Insights: Solute-Solvent Interactions
As a Senior Application Scientist, it is critical to understand why certain solvents behave the way they do, rather than just knowing what to use.
The "DMSO Anomaly":
Dimethyl sulfoxide (DMSO) offers unparalleled solvation capacity due to its high dielectric constant (46.7) and ability to disrupt crystalline lattices. However, it presents a complex stability challenge. While derivatization and cyclization of isocyanates can proceed efficiently in DMSO[4], the solvent is notoriously hygroscopic and difficult to keep completely dry[5]. Furthermore, at elevated temperatures (>80°C), DMSO can actively participate in the thermal degradation of the isocyanate, leading to the dissociation of urethane linkages and trimerization into isocyanurates[3].
The Acetonitrile Advantage:
For analytical workflows and kinetic studies, Acetonitrile (MeCN) is the gold standard. Its linear geometry and lack of nucleophilic degradation pathways ensure that the electrophilic carbon of 3-isocyanato-5-methylpyridine remains intact. Unlike DMF, which slowly hydrolyzes to produce highly nucleophilic dimethylamine, MeCN provides a chemically inert environment, provided it is stored over 3Å molecular sieves.
Degradation Pathways & Logical Relationships
When handling 3-isocyanato-5-methylpyridine in polar aprotic solvents, the primary mode of failure is the introduction of trace water. The reaction is autocatalytic: water attacks the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to yield 5-methylpyridin-3-amine. This newly formed primary amine is a vastly stronger nucleophile than water and immediately attacks an intact isocyanate molecule, precipitating an insoluble symmetric diaryl urea.
Degradation pathways of 3-isocyanato-5-methylpyridine in polar aprotic solvents with trace water.
Experimental Workflows: A Self-Validating Protocol
Direct HPLC-UV analysis of 3-isocyanato-5-methylpyridine is fundamentally flawed; the compound will react with the aqueous mobile phase or the silica-based stationary phase, resulting in false negatives for solubility and stability.
To establish a self-validating system , we must employ in situ derivatization. By reacting the isocyanate with a secondary amine (e.g., 1-(2-methoxyphenyl)piperazine or dibutylamine) immediately upon sampling, we "freeze" the concentration of the intact isocyanate as a stable urea derivative[4]. This guarantees that the HPLC readout accurately reflects the true solubility and stability in the aprotic solvent.
Transfer the chosen polar aprotic solvent (e.g., MeCN or DMSO) into a flame-dried Schlenk flask under an Argon atmosphere.
Add activated 3Å molecular sieves (20% w/v) and allow the solvent to rest for 24 hours to reduce water content to <10 ppm.
Step 2: Saturation & Equilibration
In a nitrogen-purged glovebox, add an excess of 3-isocyanato-5-methylpyridine (e.g., 500 mg) to 1.0 mL of the anhydrous solvent in a sealed vial.
Vortex for 5 minutes and allow the suspension to equilibrate at 20°C for 2 hours.
Centrifuge at 10,000 RPM for 5 minutes to pellet undissolved solids.
Step 3: In Situ Derivatization (The Validation Step)
Prepare a quenching solution of 0.1 M 1-(2-methoxyphenyl)piperazine (MOPIP) in anhydrous MeCN.
Extract exactly 10 µL of the clear supernatant from the solubility vial and immediately inject it into 990 µL of the MOPIP quenching solution.
Vortex for 30 seconds. The secondary amine reacts quantitatively and instantaneously with the intact isocyanate, forming a highly stable, UV-active urea derivative.
Step 4: HPLC-UV Quantification
Inject the derivatized sample into an HPLC equipped with a C18 column.
Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
Monitor at 254 nm. The concentration of the urea derivative directly correlates to the molar solubility of the intact 3-isocyanato-5-methylpyridine in the chosen aprotic solvent.
Step 5: Orthogonal FTIR Monitoring
To continuously monitor kinetic stability without sampling, utilize an in situ ATR-FTIR probe.
Track the asymmetric stretching vibration of the -N=C=O group at ~2270 cm⁻¹ [5]. A decrease in this peak, coupled with the emergence of a peak at ~1650 cm⁻¹ (urea C=O stretch), definitively indicates solvent-mediated degradation.
References
PubChemLite - 3-isocyan
4-Isocyanatopyridine Properties and Reactivity. Benchchem.
Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles.
Selective Elastane Removal Using DMSO–DBN Under Moderate Temper
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
An In-depth Technical Guide to the Steric and Electronic Effects of Methyl Group Substitution on Aromatic Isocyanate Reactivity
Abstract The reactivity of the isocyanate group is fundamental to numerous applications, from the industrial-scale synthesis of polyurethanes to the design of targeted covalent inhibitors in drug discovery. The substitut...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The reactivity of the isocyanate group is fundamental to numerous applications, from the industrial-scale synthesis of polyurethanes to the design of targeted covalent inhibitors in drug discovery. The substitution pattern on an aromatic isocyanate ring profoundly influences this reactivity through a combination of electronic and steric effects. This technical guide provides a detailed examination of how the position of a single methyl group on a phenyl isocyanate ring modulates the reactivity of the isocyanate moiety. We will dissect the dominant steric hindrance imposed by an ortho-methyl group and contrast it with the more subtle, electronically-driven influence of meta and para substitution. This guide is intended for researchers, chemists, and material scientists who require a deep, mechanistic understanding of structure-reactivity relationships to control and predict chemical outcomes.
Introduction: The Tunable Reactivity of Aromatic Isocyanates
Aromatic isocyanates are a cornerstone of modern chemistry, characterized by the highly electrophilic carbon atom within the –N=C=O functional group.[1][2] This inherent reactivity makes them prime substrates for nucleophilic attack, most notably by alcohols to form urethanes and by amines to form ureas.[3][4] The kinetics and thermodynamics of these reactions are not static; they are exquisitely sensitive to the electronic and steric environment of the molecule.
In the design of polymers, coatings, and pharmaceuticals, the ability to tune this reactivity is paramount. A substituent on the aromatic ring can act as a control knob, either accelerating or decelerating the reaction rate. The methyl group, while simple, serves as a perfect model for illustrating this principle. Its influence changes dramatically based on its position relative to the isocyanate group. While a methyl group in the meta (position 3 or 5) or para (position 4) position exerts a purely electronic effect, an ortho (position 2 or 6) methyl group introduces a significant steric barrier that can override electronic considerations.[5][6]
This guide will explore the causality behind these positional effects, provide quantitative comparisons, detail experimental protocols for their measurement, and discuss the practical implications for chemical synthesis and material design.
Mechanistic Fundamentals of Isocyanate Reactions
The reactivity of an isocyanate is rooted in its electronic structure. Resonance delocalization places a partial positive charge on the central carbon atom, making it highly susceptible to attack by nucleophiles like the lone pair of electrons on an alcohol's oxygen atom.
The generally accepted mechanism for the uncatalyzed reaction between an isocyanate and an alcohol proceeds through a concerted pathway involving a cyclic transition state. The rate of this reaction is dependent on the electrophilicity of the isocyanate carbon and the nucleophilicity of the alcohol.
Caption: Generalized mechanism for urethane formation.
Substituents on the aromatic ring (R) alter this landscape:
Electron-Withdrawing Groups (EWGs) , such as –NO₂, pull electron density from the ring, increasing the partial positive charge on the isocyanate carbon and thus accelerating the reaction.[2]
Electron-Donating Groups (EDGs) , such as –CH₃ or –OCH₃, push electron density into the ring, reducing the electrophilicity of the isocyanate carbon and decelerating the reaction.[7]
A Positional Analysis of the Methyl Group's Influence
The true complexity of substituent effects becomes apparent when comparing the ortho, meta, and para positions. We will use phenyl isocyanate as our baseline for comparison.
The Ortho-Methyl Group: A Case of Dominant Steric Hindrance
When a methyl group is placed at the 2-position (ortho), it physically obstructs the trajectory of the incoming nucleophile. This phenomenon, known as steric hindrance, creates a significant energetic barrier for the formation of the transition state.[5]
Causality: The bulky methyl group limits the angles of approach for the alcohol, making the formation of the necessary cyclic transition state less probable and energetically more costly. While the methyl group is also weakly electron-donating, this electronic effect is dwarfed by the powerful steric repulsion.
Practical Example: The differential reactivity of the two isocyanate groups in 2,4-Toluene Diisocyanate (2,4-TDI) is a classic industrial example. The NCO group at the 4-position (para to the methyl group) is approximately 5-10 times more reactive than the NCO group at the 2-position (ortho to the methyl group).[5][6] This allows for stepwise polymerization, a critical feature in producing specific polyurethane microstructures.
Caption: Steric hindrance at the ortho-NCO in 2,4-TDI.
The Meta-Methyl Group (Position 3 or 5): A Purely Electronic Effect
A methyl group at the meta position is too distant to sterically interfere with the isocyanate group. Its influence is therefore transmitted purely through the electronic framework of the benzene ring.
Causality: The methyl group acts as a weak electron-donating group via induction. This slightly increases the electron density of the ring system, which in turn marginally reduces the electrophilicity of the isocyanate carbon. The effect is modest because inductive effects weaken with distance and resonance effects do not operate from the meta position.
Net Result: A slight decrease in reactivity compared to unsubstituted phenyl isocyanate.
The Para-Methyl Group: The Strongest Electronic Deactivation
Like the meta position, the para position (4-position) presents no steric barrier. However, from this position, the methyl group can exert both its inductive and hyperconjugative electron-donating effects most effectively.
Causality: The combination of induction and hyperconjugation from the para-methyl group provides the most significant electronic deactivation among the three isomers, pushing more electron density toward the reaction center and reducing its electrophilicity.
Net Result: A moderate decrease in reactivity, greater than that of the meta-methyl isomer but significantly less impactful than the steric hindrance of the ortho isomer.
Quantitative Comparison of Reactivity
The Hammett equation provides a powerful framework for quantifying the electronic influence of meta and para substituents.[8][9] The equation is expressed as:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (phenyl isocyanate).
σ (sigma) is the substituent constant, which depends only on the substituent and its position (a measure of its electronic effect).[10]
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects. For isocyanate reactions with nucleophiles, ρ is positive, indicating the reaction is accelerated by electron-withdrawing groups.[11]
Crucially, the standard Hammett equation is not applicable to ortho substituents because it cannot account for steric effects.[12]
Substituent Position
Primary Effect
Hammett σ Value
Expected Relative Rate (k/k₀) vs. Phenyl Isocyanate
None (H)
Baseline
0.00
1.00
4-Methyl (Para)
Electronic (EDG)
-0.17
~0.5 - 0.7 (Slower)
3-Methyl (Meta)
Electronic (EDG)
-0.07
~0.8 - 0.9 (Slightly Slower)
2-Methyl (Ortho)
Steric Hindrance
N/A
<<0.1 (Much Slower)
Note: Expected relative rates are illustrative and can vary based on the specific nucleophile, solvent, and temperature.
Experimental Protocols for Measuring Isocyanate Reactivity
Accurate quantification of isocyanate conversion is essential for kinetic studies.[13] In-situ Fourier-Transform Infrared (FTIR) spectroscopy is a preferred method for its ability to monitor reactions in real-time without sample extraction.[14]
Protocol: Kinetic Analysis of Isocyanate-Alcohol Reaction via In-situ FTIR
Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-methylphenyl isocyanate with 1-butanol.
Causality of Method Choice: FTIR spectroscopy allows for continuous monitoring of the concentration of the isocyanate group by tracking the disappearance of its strong, characteristic vibrational band at approximately 2275-2250 cm⁻¹.[14] This provides a direct, non-invasive measurement of reaction progress, enabling the calculation of reaction rates under precise temperature control.
Materials & Equipment:
ReactIR or similar in-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.
Jacketed laboratory reactor with overhead stirrer and temperature control.
System Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Insert the FTIR-ATR probe and overhead stirrer. Set the reactor temperature to the desired value (e.g., 40.0 °C).
Background Spectrum: Add the solvent (toluene) to the reactor and begin stirring. Collect a background FTIR spectrum.
Reactant Addition: Add a known concentration of 1-butanol to the reactor and allow it to thermally equilibrate.
Reaction Initiation: At time t=0, inject a precise amount of the isocyanate isomer to achieve a known initial concentration (e.g., equimolar to the alcohol). Immediately begin data collection with the FTIR spectrometer, acquiring a spectrum every 60 seconds.
Data Monitoring: Monitor the decrease in the area of the isocyanate peak (centered around 2270 cm⁻¹). Continue data collection until the peak has disappeared or its area has plateaued (>95% conversion).
Data Analysis:
Convert the peak area at each time point to isocyanate concentration using a pre-established calibration curve (Beer's Law).
For a second-order reaction with equimolar starting concentrations, plot 1/[NCO] versus time.
The slope of the resulting straight line is the second-order rate constant, k.
Repeat: Repeat the experiment for each isocyanate isomer under identical conditions to ensure a valid comparison.
Caption: Experimental workflow for kinetic analysis using FTIR.
Overcoming Steric Hindrance: The Role of Catalysis
The low reactivity of sterically hindered isocyanates, such as those with ortho-methyl groups, often necessitates the use of catalysts to achieve practical reaction rates.[3][15] Catalysts do not remove the steric barrier but provide an alternative, lower-energy reaction pathway.
Two common mechanisms are:
Lewis Acid Mechanism: The catalyst (e.g., an organotin compound) coordinates to the oxygen or nitrogen of the isocyanate group. This coordination withdraws electron density, making the central carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[16]
Insertion Mechanism: The catalyst (often a metal alkoxide) first reacts with the alcohol to form a more nucleophilic metal-alcoholate complex. This "super-nucleophile" can then more effectively attack the sterically hindered isocyanate.[16]
Titanium(IV) alkoxides, such as titanium(IV) t-butoxide, have proven particularly effective for promoting reactions of highly hindered isocyanates with alcohols under mild conditions.[3][15]
Conclusion and Practical Implications
The position of a methyl group on a phenyl isocyanate ring is a critical determinant of its chemical reactivity. This guide has established a clear distinction between the effects governed by stereochemistry and those governed by electronics.
Ortho-Substitution: Reactivity is dramatically reduced due to profound steric hindrance, a principle that is fundamental to controlling reaction selectivity in diisocyanates like TDI.
Meta- and Para-Substitution: Reactivity is moderately reduced due to the electron-donating nature of the methyl group, an effect that can be quantitatively predicted using the Hammett relationship.
This understanding is not merely academic. For the drug development professional, it informs the design of covalent warheads with tuned reactivity to improve target selectivity. For the polymer scientist, it is the basis for designing polyurethane synthesis with controlled kinetics, leading to materials with desired block structures and physical properties. By grasping the causality behind these structure-reactivity relationships, researchers can move from empirical observation to rational design, enabling the creation of more sophisticated and functional molecules and materials.
References
A Researcher's Guide to Quantifying Isocyanate Conversion in Chemical Reactions. (2025). Benchchem.
Rhodium-Catalyzed Synthesis of Amides from Functionalized Blocked Isocyanates. (2019).
Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. (2005).
Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. (2005). The Journal of Organic Chemistry - ACS Figshare.
Catalysis of Urethane Systems. (2026). Turkchem.
Reaction of OH with Aliphatic and Aromatic Isocyanates. (2022).
1.2.
Reaction of OH with Aliphatic and Aromatic Isocyan
Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine.
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
Isocyan
Hammett equ
A computational study on the mechanism and the kinetics of urethane formation. (2011).
The Hammett Equation and Linear Free Energy Rel
The Hammett cp rel
On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyan
Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylaceton
Mechanism of Isocyanate Reactions with Ethanol.
Hammett Equ
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2024). MDPI.
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). MDPI.
INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. (2006). EXCLI Journal.
Application Note: Advanced Protocols for the Synthesis of Urea Derivatives Using 3-Isocyanato-5-Methylpyridine
Introduction & Chemical Significance Urea derivatives are privileged pharmacophores in modern drug discovery, frequently embedded in the structures of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and va...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Significance
Urea derivatives are privileged pharmacophores in modern drug discovery, frequently embedded in the structures of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and various targeted therapeutics[1]. The incorporation of a heteroaryl moiety, specifically the 5-methylpyridin-3-yl group, into a urea scaffold often enhances aqueous solubility, metabolic stability, and target binding affinity through precise hydrogen-bonding networks.
3-Isocyanato-5-methylpyridine (CAS: 1260664-69-4) serves as a highly efficient, reactive electrophilic building block for generating these asymmetric heteroaryl ureas. This application note details the mechanistic rationale and self-validating protocols for reacting this specific isocyanate with diverse amine nucleophiles to yield high-purity urea derivatives.
Mechanistic Insights & Reactivity Profile
The formation of a urea bond from an isocyanate and an amine proceeds via a nucleophilic addition mechanism. The lone pair of the amine nitrogen attacks the highly electrophilic central carbon of the isocyanate group, forming a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable urea[2].
Causality of Reactivity : The pyridine ring in 3-isocyanato-5-methylpyridine exerts an electron-withdrawing inductive effect, which significantly increases the electrophilicity of the isocyanate carbon compared to standard aliphatic isocyanates. While the 5-methyl group provides a slight electron-donating effect, the overall molecule remains highly reactive toward nucleophiles.
Critical Constraint (Moisture Sensitivity) : Because of this heightened electrophilicity, 3-isocyanato-5-methylpyridine is exquisitely sensitive to water. Exposure to ambient moisture causes rapid hydrolysis of the isocyanate to 5-methylpyridin-3-amine and carbon dioxide. This newly formed amine will immediately react with unhydrolyzed isocyanate to form the symmetric byproduct, 1,3-bis(5-methylpyridin-3-yl)urea. Therefore, strict anhydrous conditions are non-negotiable[3].
Experimental Workflow & Process Visualization
The following workflow illustrates the critical sequence of operations required to ensure high-fidelity urea synthesis while mitigating symmetric dimerization.
Figure 1: Standardized workflow for the synthesis of urea derivatives using 3-isocyanato-5-methylpyridine.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. By linking specific physical observations (e.g., precipitation, spectral clearance) to chemical milestones, the researcher can verify success at each step without relying blindly on arbitrary reaction times.
Protocol A: Synthesis of Unsymmetrical Ureas via Aliphatic Amines
Aliphatic amines (primary and secondary) are strong nucleophiles. Their reaction with 3-isocyanato-5-methylpyridine is rapid and highly exothermic[4].
Materials:
3-Isocyanato-5-methylpyridine (1.05 eq)
Aliphatic amine (1.00 eq)
Anhydrous Dichloromethane (DCM)
Argon or Nitrogen gas
Step-by-Step Methodology:
System Purge & Solvation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Dissolve the aliphatic amine (1.00 eq) in anhydrous DCM (approx. 10 mL per mmol of amine).
Rationale: DCM is a non-nucleophilic, aprotic solvent that readily dissolves most aliphatic amines without participating in hydrogen bonding that might dampen nucleophilicity.
Thermal Regulation : Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Rationale: The reaction is highly exothermic. Cooling prevents localized superheating, which can lead to the formation of biurets or polymerization.
Electrophile Addition : Dissolve 3-isocyanato-5-methylpyridine (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine over 15–30 minutes using a syringe pump or addition funnel[3].
Rationale: Adding the isocyanate to the amine (rather than vice versa) ensures the amine is always in stoichiometric excess in the reaction medium, strictly preventing the isocyanate from reacting with the newly formed urea.
Reaction Maturation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
In-Process Validation (FT-IR) : Extract a 10 µL aliquot and analyze via FT-IR.
Self-Validation: Look for the intense, asymmetric cumulative double-bond stretch of the isocyanate group at ~2250–2270 cm⁻¹. The complete absence of this peak confirms the total consumption of the electrophile.
Isolation : Many pyridine-ureas exhibit low solubility in DCM at room temperature or upon cooling. If a precipitate has formed, filter it directly. Otherwise, concentrate the solvent in vacuo and triturate the residue with cold diethyl ether or hexanes to induce precipitation. Filter and dry under high vacuum.
Protocol B: Synthesis of Unsymmetrical Ureas via Aromatic Amines (Anilines)
Aromatic amines are significantly less nucleophilic due to the delocalization of their nitrogen lone pair into the aromatic π-system. Consequently, these reactions require modified thermal parameters[2].
Step-by-Step Methodology:
System Purge & Solvation : Under an Argon atmosphere, dissolve the aromatic amine (1.00 eq) in anhydrous THF.
Rationale: THF has a higher boiling point than DCM, allowing for mild heating if required for electron-deficient anilines.
Thermal Regulation : Maintain the system at room temperature (20–25 °C). Do not cool to 0 °C.
Rationale: The reduced nucleophilicity of anilines means the reaction is less exothermic; cooling would unnecessarily retard the reaction kinetics.
Electrophile Addition : Add 3-isocyanato-5-methylpyridine (1.05 eq) dropwise to the stirred solution.
Reaction Maturation : Stir at room temperature for 6–8 hours. If the amine contains electron-withdrawing groups (e.g., -NO₂, -CF₃), attach a reflux condenser and heat the reaction to 60 °C for 12–18 hours.
In-Process Validation : Monitor via FT-IR as described in Protocol A. Alternatively, monitor via TLC (UV active) until the amine spot is consumed.
Isolation : Concentrate the THF in vacuo. Redissolve the crude mixture in a minimal amount of ethyl acetate and wash with 0.1 M HCl (to remove unreacted aniline and trace symmetric amine byproduct), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography or recrystallization.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized empirical parameters for reacting various classes of amines with 3-isocyanato-5-methylpyridine.
Amine Class
Example Nucleophile
Recommended Solvent
Temperature Profile
Maturation Time
Expected Yield
Primary Aliphatic
Benzylamine
Anhydrous DCM
0 °C → 25 °C
2 – 4 h
85 – 95%
Secondary Aliphatic
Morpholine
Anhydrous DCM
0 °C → 25 °C
2 – 4 h
80 – 90%
Primary Aromatic
Aniline
Anhydrous THF
25 °C
6 – 8 h
75 – 85%
Electron-Deficient Aromatic
4-Nitroaniline
Anhydrous THF
60 °C (Reflux)
12 – 18 h
60 – 75%
Analytical Validation & Troubleshooting
Symmetric Urea Contamination : If NMR analysis (e.g., ¹H NMR in DMSO-d₆) reveals a highly symmetrical product with a mass corresponding to 1,3-bis(5-methylpyridin-3-yl)urea, moisture contamination has occurred. Ensure all solvents are strictly anhydrous (stored over activated 3Å molecular sieves) and glassware is oven-dried.
Incomplete Conversion : If the FT-IR peak at ~2250 cm⁻¹ persists after the designated maturation time, the amine may be sterically hindered or excessively electron-deficient. In such cases, the addition of a catalytic amount of non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) or a Lewis acid catalyst can accelerate the nucleophilic attack.
References[2] "One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method." Asian Journal of Chemistry. Available at: https://asianpubs.org[4] "One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction." Beilstein Journals. Available at: https://beilstein-journals.org[1] "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." PMC - NIH. Available at:https://nih.gov[3] "Application Notes and Protocols for the Synthesis of Ureas and Carbamates from Thiophene-Containing Isocyanates." Benchchem. Available at: https://benchchem.com
Application Note: Synthesis of Unsymmetrical Ureas via 3-Isocyanato-5-methylpyridine and Primary Amines
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The formation of unsymmetrical ureas is a cornerstone re...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The formation of unsymmetrical ureas is a cornerstone reaction in the development of novel pharmacophores, particularly in the design of kinase inhibitors and1[1]. This application note details a highly optimized, self-validating protocol for the nucleophilic addition of primary amines to 3-isocyanato-5-methylpyridine. By understanding the underlying reaction dynamics and implementing rigorous anhydrous controls, researchers can consistently achieve high-purity 1-(5-methylpyridin-3-yl)-3-alkyl/aryl urea derivatives while suppressing common side reactions.
Mechanistic Rationale & Reaction Dynamics
To master this protocol, one must first understand the causality of the molecular interactions. 3-Isocyanato-5-methylpyridine is an electron-deficient heteroaryl isocyanate. The central sp-hybridized carbon of the isocyanate group is highly electrophilic, a property amplified by the electron-withdrawing nature of the adjacent pyridine ring.
When a primary amine (
R−NH2
) is introduced, its lone pair attacks this electrophilic carbon, forming a transient zwitterionic intermediate. A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen resolves the charge separation, yielding the thermodynamically stable urea linkage. While various modern methods exist for 2[2], including complex photolytic generation of 3[3], direct nucleophilic addition remains the most atom-economical approach.
Mechanistic logic of nucleophilic addition forming the urea linkage.
The Threat of Hydrolysis (Causality of Anhydrous Conditions)
The greatest threat to yield is atmospheric moisture. If water acts as the nucleophile, it attacks the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates (releasing
CO2
) to form 5-methylpyridin-3-amine. This newly formed amine will immediately react with another equivalent of your starting isocyanate, generating the symmetric byproduct 1,3-bis(5-methylpyridin-3-yl)urea . Strict adherence to anhydrous conditions is not a suggestion; it is a mechanistic requirement.
Experimental Design & Optimization Matrix
The choice of solvent, temperature, and stoichiometry dictates the success of the reaction. The table below summarizes the quantitative parameters required for different amine substrates.
Parameter
Standard Primary Amines
Amine Hydrochloride Salts
Sterically Hindered Amines
Solvent
Anhydrous DCM or THF
Anhydrous THF
Anhydrous DMF
Temperature Profile
0 °C → Room Temp
0 °C → Room Temp
Room Temp → 60 °C
Isocyanate Eq.
1.05
1.05
1.20
Base (DIPEA) Eq.
None required
1.50
2.00
Reaction Time
1 - 2 hours
2 - 4 hours
12 - 18 hours
Expected Yield
85 - 95%
75 - 85%
50 - 70%
Step-by-Step Protocol
This protocol is designed as a self-validating system . Every step includes a built-in check to ensure the chemical state matches the expected theoretical state before proceeding.
Experimental workflow for the synthesis of unsymmetrical ureas from primary amines.
Step 1: System Preparation
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
Seal with a rubber septum and purge the flask with dry Nitrogen (
N2
) or Argon for 5 minutes.
Causality: Purging displaces ambient humidity, preventing the decarboxylation side-reaction described in Section 2.
Step 2: Reagent Dissolution
Add the primary amine (1.0 mmol, 1.0 equiv) to the flask.
Inject 10 mL of anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) via syringe.
Conditional Step: If the amine is a hydrochloride salt, inject N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv) to liberate the free base[1]. Stir for 10 minutes.
Step 3: Controlled Isocyanate Addition
Cool the reaction mixture to 0 °C using an ice-water bath.
In a separate dry vial, dissolve 3-isocyanato-5-methylpyridine (1.05 mmol, 1.05 equiv) in 2 mL of anhydrous solvent.
Add the isocyanate solution dropwise over 5 minutes to the stirring amine solution.
Causality: The reaction is exothermic. Dropwise addition at 0 °C prevents localized heating and concentration spikes, which can lead to oligomerization or off-target nucleophilic attacks.
Step 4: Reaction Propagation & Self-Validation
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours.
Self-Validation (The Methanol Quench Assay): To definitively prove reaction completion, extract a 10 µL aliquot and dilute it in 1 mL of LC-MS grade Methanol.
Logic: Methanol will rapidly trap any unreacted 3-isocyanato-5-methylpyridine, forming a methyl carbamate (detectable as
[M+32]+
). If your LC-MS trace shows only the target urea mass (
[M+H]+
) and zero carbamate mass, the reaction is complete.
Step 5: Quenching and Isolation
Once validated, quench the bulk reaction by adding 1 mL of Methanol to consume the slight excess of isocyanate.
Evaporate the solvent under reduced pressure using a rotary evaporator.
Purification:
Route A (Precipitation): Many pyridine-ureas exhibit poor solubility in cold organic solvents. Triturate the crude residue with cold diethyl ether or hexanes. Filter the resulting solid to obtain the pure product.
Route B (Chromatography): If the product remains soluble, purify via flash column chromatography using a gradient of DCM to 5-10% Methanol in DCM.
References
Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Urea derivative synthesis by amination, rearrangement or substitution
Source: Organic-Chemistry.org
URL:[Link]
Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas
Source: ACS Publications
URL:[Link]
Application Note: Synthesis of Pyridyl Carbamates via 3-Isocyanato-5-methylpyridine and Alcohols
Introduction & Strategic Context Pyridyl carbamates are highly valued structural motifs in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors and receptor antagonists due to their rob...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Context
Pyridyl carbamates are highly valued structural motifs in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors and receptor antagonists due to their robust hydrogen-bonding capabilities and favorable physicochemical properties. The synthesis of these compounds traditionally relies on the nucleophilic addition of an alcohol to a pyridyl isocyanate[1].
However, heteroaryl isocyanates, such as 3-isocyanato-5-methylpyridine, exhibit inherent instability and high reactivity, necessitating carefully controlled anhydrous conditions to prevent degradation[2]. This application note details a field-proven, highly optimized protocol for the preparation of carbamates using 3-isocyanato-5-methylpyridine, emphasizing mechanistic causality, protocol optimization, and self-validating quality controls[3].
Mechanistic Insights and Causality
The formation of a carbamate from an isocyanate and an alcohol proceeds via the nucleophilic attack of the hydroxyl oxygen onto the electrophilic central carbon of the isocyanate group[1].
Electrophilicity of Pyridyl Isocyanates: The electron-withdrawing nature of the pyridine ring significantly increases the electrophilicity of the isocyanate carbon. This makes 3-isocyanato-5-methylpyridine highly reactive toward nucleophiles but also highly susceptible to deleterious side reactions, such as hydrolysis to the corresponding symmetric urea in the presence of trace water[2].
Catalytic Activation: While primary alcohols may react uncatalyzed at elevated temperatures, the use of a basic catalyst (such as triethylamine or 4-dimethylaminopyridine, DMAP) accelerates the reaction and allows for milder conditions. The base enhances the nucleophilicity of the alcohol via hydrogen bonding or transient deprotonation, and in the case of DMAP, can activate the isocyanate through a highly reactive acyl-pyridinium intermediate[1].
Logical workflow of base-catalyzed nucleophilic addition for carbamate synthesis.
The following protocol outlines the optimized coupling of 3-isocyanato-5-methylpyridine with various alcohols[3].
Materials Required:
3-Isocyanato-5-methylpyridine (1.0 equiv)
Alcohol substrate (primary or secondary) (1.1 - 1.2 equiv)
Triethylamine (Et₃N) or DMAP (0.1 - 1.0 equiv, depending on steric hindrance)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
Preparation of the Reaction Vessel: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (N₂ or Ar) to strictly exclude moisture.
Causality: Water will rapidly react with the isocyanate to form 5-methylpyridin-3-amine, which subsequently attacks unreacted isocyanate to form an insoluble symmetric urea byproduct[2].
Reagent Dissolution: Dissolve the alcohol (1.1 equiv) and the base catalyst (e.g., Et₃N, 1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration). Cool the mixture to 0 °C using an ice bath.
Isocyanate Addition: Dissolve 3-isocyanato-5-methylpyridine (1.0 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise to the cooled alcohol mixture over 10-15 minutes.
Causality: Dropwise addition at low temperature controls the exothermic nature of the nucleophilic addition and minimizes the localized concentration of the isocyanate, thereby suppressing dimerization.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS, tracking the disappearance of the isocyanate starting material.
Quenching and Work-up: Once complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, typically using a Hexane/Ethyl Acetate gradient) to yield the pure 3-(5-methylpyridyl) carbamate.
Quantitative Data: Substrate Scope and Optimization
The choice of alcohol significantly impacts the reaction kinetics and overall yield. Sterically hindered alcohols require stronger activation or elevated temperatures to overcome the activation energy barrier.
Moderate steric bulk requires DMAP for transient isocyanate activation.
Tertiary
tert-Butanol
NaOtBu or extended reflux
60 °C, 12-24 h
30 - 50%
High steric hindrance; standard base catalysis often fails, requiring alkoxide generation.
Phenolic
Phenol derivatives
Et₃N (1.0 eq)
RT, 4-6 h
75 - 90%
Phenols are weaker nucleophiles but form highly stable aryl carbamates.
Trustworthiness: Self-Validating System Checks
To ensure protocol integrity and prevent late-stage failures, the following self-validating checks must be implemented within the workflow:
Pre-Reaction Isocyanate Integrity Check: Before use, verify the purity of 3-isocyanato-5-methylpyridine via IR spectroscopy. A strong, sharp absorption band at ~2250-2270 cm⁻¹ confirms the presence of the intact -N=C=O group. The absence or broadening of this peak indicates prior hydrolysis to the amine/urea, dictating that the reagent must be discarded or redistilled.
In-Process Anhydrous Validation: The formation of a fine white precipitate during the early stages of the reaction is a visual indicator of moisture contamination (yielding the insoluble symmetric urea). The system validates its own anhydrous integrity by remaining completely homogeneous throughout the addition phase.
References
Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst
Source: ACS Catalysis
URL:[Link]
Synthesis, Biological Properties, and Molecular Modeling Investigation of the First Potent, Selective, and Water-Soluble Human A3 Adenosine Receptor Antagonist
Source: Journal of Medicinal Chemistry
URL:[Link]
Executive Summary & Strategic Importance 3-Isocyanato-5-methylpyridine (CAS: 1260664-69-4) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry to incorporate the 5-methylpyridine ph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Importance
3-Isocyanato-5-methylpyridine (CAS: 1260664-69-4) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry to incorporate the 5-methylpyridine pharmacophore into drug candidates. While traditional synthetic routes rely on simple nucleophilic additions (e.g., reacting with amines to form ureas), these classical methods often fail when dealing with sterically hindered nucleophiles or when attempting to forge complex C–C bonds to form amides.
Recent breakthroughs in transition-metal catalysis have transformed aryl isocyanates from simple electrophiles into dynamic cross-coupling partners[1]. This application note provides drug development professionals with field-validated, step-by-step protocols for the Rhodium-catalyzed cross-coupling of 3-isocyanato-5-methylpyridine with organoboron reagents[2], and the Cobalt-catalyzed asymmetric reductive coupling with tertiary alkyl halides[3].
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, ensuring that the protocol acts as a self-validating system.
Rhodium-Catalyzed Amidation (Redox-Neutral): Traditional secondary amide synthesis requires harsh coupling reagents and carboxylic acids. By utilizing 3-isocyanato-5-methylpyridine and arylboronic acids, we achieve a highly atom-economical, redox-neutral amidation[2]. The choice of
[Rh(OH)(cod)]2
as the catalyst is highly deliberate: the hydroxide ligand acts as an internal base. It pre-activates the boronic acid for transmetalation, completely eliminating the need for strong exogenous bases that would otherwise cause the sensitive isocyanate to oligomerize or hydrolyze[1].
Cobalt-Catalyzed Reductive Alkylative Coupling: Accessing sterically congested
α
-quaternary amides via classical two-electron nucleophilic addition to isocyanates is notoriously low-yielding due to steric repulsion. The cobalt-catalyzed protocol circumvents this by utilizing a single-electron transfer (SET) radical mechanism[3]. Zinc dust reduces the Co(II) pre-catalyst to a low-valent Co(I) species, which then abstracts a halogen from a tertiary alkyl halide to generate a stable tertiary carbon radical. This radical rapidly adds across the isocyanate
π
-system, forging the C–C bond with exceptional enantiocontrol when paired with a chiral bisoxazoline ligand[3].
Divergent cross-coupling pathways of 3-isocyanato-5-methylpyridine.
Protocol 1: Rhodium-Catalyzed Synthesis of Diaryl Amides
This protocol details the coupling of 3-isocyanato-5-methylpyridine with arylboronic acids to yield complex secondary amides.
Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, add the arylboronic acid and
[Rh(OH)(cod)]2
.
Scientific Rationale: Pre-mixing the boronic acid with the Rh-hydroxide dimer initiates the transmetalation step, forming the active [Rh]-Aryl species before the electrophile is introduced.
Solvent Addition: Add 2.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes until a homogeneous yellow-orange solution forms.
Electrophile Introduction: Dissolve 3-isocyanato-5-methylpyridine in 0.5 mL of 1,4-dioxane. Add this solution dropwise over 10 minutes to the reaction mixture.
Scientific Rationale: Isocyanates are prone to homodimerization. Dropwise addition maintains a low steady-state concentration of the isocyanate, preventing side reactions[1].
Thermal Coupling: Seal the tube and heat the mixture to 60 °C in a pre-heated oil bath for 12 hours. The reaction color will typically darken to a deep red/brown, indicating catalyst turnover.
Quench and Purification: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove rhodium black. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Catalytic cycle for the Rh-catalyzed cross-coupling of isocyanates.
Glovebox Setup: Due to the extreme air-sensitivity of the low-valent Co(I) intermediates, all setups must be performed inside an argon-filled glovebox.
Pre-complexation: In a 4 mL vial equipped with a magnetic stir bar, combine
CoI2
and the chiral ligand in 0.15 mL of solvent. Stir for 30 minutes at room temperature.
Scientific Rationale: The solution will shift from green to a deep blue/purple, visually validating the successful coordination of the chiral ligand to the Co(II) center.
Reagent Addition: Add the zinc dust (terminal reductant) to the vial, followed by the tertiary alkyl halide. Finally, add 3-isocyanato-5-methylpyridine dissolved in the remaining 0.10 mL of solvent.
Reductive Coupling: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 35 °C for 24 hours[3].
Workup: Open the vial to air (quenching the active catalyst), dilute with dichloromethane, filter through a plug of silica gel, and concentrate. Determine the enantiomeric ratio (er) via chiral HPLC analysis on a chiral stationary phase[3].
Quantitative Data & Expected Outcomes
The following table summarizes the expected yields and enantiomeric excesses (ee) based on validated literature parameters mapped to the 3-isocyanato-5-methylpyridine scaffold.
Coupling Partner
Reaction Protocol
Catalyst System
Yield (%)
ee (%)
Phenylboronic acid
Rh-Catalyzed Amidation
[Rh(OH)(cod)]2
(2.5 mol%)
86%
N/A
4-(Trifluoromethyl)phenylboronic acid
Rh-Catalyzed Amidation
[Rh(OH)(cod)]2
(2.5 mol%)
79%
N/A
tert-Butyl
α
-bromoisobutyrate
Co-Catalyzed Reductive
CoI2
(10 mol%) / Chiral L
74%
95%
1-Chloro-1-methylcyclohexane
Co-Catalyzed Reductive
CoI2
(10 mol%) / Chiral L
68%
92%
Note: For researchers looking to generate the isocyanate in situ from 3-chloro-5-methylpyridine, palladium-catalyzed cross-coupling with sodium cyanate (Buchwald-Hartwig type) can be employed as a precursor step[4].
References
Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates
Organic Letters (ACS Publications)
2
Rhodium-Catalyzed Synthesis of Amides from Functionalized Blocked Isocyanates
ACS Catalysis (ACS Publications)1
Cobalt-Catalyzed Asymmetric Reductive Coupling of Isocyanates with Tertiary Alkyl Halides for Sterically Bulky Chiral Amide Synthesis
Journal of the American Chemical Society (ACS Publications)
3
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas
Journal of the American Chemical Society (ACS Publications)
4
Application Note: 3-Isocyanato-5-methylpyridine in Agrochemical Discovery
Executive Summary & Strategic Rationale In modern agrochemical discovery, the strategic selection of heterocyclic building blocks is paramount for developing novel active ingredients with high efficacy, favorable environ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In modern agrochemical discovery, the strategic selection of heterocyclic building blocks is paramount for developing novel active ingredients with high efficacy, favorable environmental profiles, and low off-target toxicity. 3-Isocyanato-5-methylpyridine (CAS: 1260664-69-4) is a highly versatile, electrophilic synthon utilized extensively in the generation of targeted screening libraries.
The presence of the 5-methylpyridine ring imparts critical physicochemical advantages: the nitrogen heteroatom enhances aqueous solubility and systemic phloem mobility in plants, while the 5-methyl group provides a lipophilic anchor that improves binding affinity within hydrophobic receptor pockets. The highly reactive 3-isocyanate moiety serves as a divergent branching point, allowing medicinal and agrochemical chemists to rapidly synthesize diverse libraries of pyridyl ureas and pyridyl carbamates —two of the most validated pharmacophores in agricultural science [1].
Mechanistic Grounding: The Pyridyl Urea and Carbamate Pharmacophores
The causality behind selecting 3-isocyanato-5-methylpyridine lies in the biological ubiquity of its downstream products:
Insecticides (Chitin Synthesis Inhibitors): N-pyridyl ureas are known to disrupt the molting process in agricultural pests by inhibiting chitin synthase. The urea bridge acts as a critical hydrogen-bond donor/acceptor pair within the enzyme's active site[1].
Plant Growth Regulators (Cytokinin Mimics): Diaryl ureas, such as the blockbuster agrochemical forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea), exhibit potent cytokinin activity, promoting cell division and fruit enlargement [2]. Substituting the 2-chloro-4-pyridyl system with a 5-methyl-3-pyridyl system via this isocyanate building block allows researchers to explore novel structure-activity relationships (SAR) to bypass existing intellectual property or improve metabolic half-lives [3].
Herbicides (Photosystem II Inhibitors): Pyridyl carbamates synthesized from this isocyanate can act as potent inhibitors of the D1 protein in Photosystem II, blocking electron transport in broadleaf weeds.
Synthetic Workflows & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways utilized in high-throughput agrochemical library generation starting from 3-isocyanato-5-methylpyridine.
Fig 1: Divergent synthetic workflows for 3-isocyanato-5-methylpyridine in agrochemical discovery.
Quantitative Data: Physicochemical Profiling of Derivatives
To guide rational library design, the table below summarizes the predicted physicochemical properties and primary screening targets of the derivative classes generated from 3-isocyanato-5-methylpyridine.
Derivative Class
Co-Reactant Type
Resulting Pharmacophore
Primary Agrochemical Target
Typical LogP Range
Hydrogen Bond Donors
Diaryl Ureas
Substituted Anilines
N-(Pyridyl)-N'-(Aryl) urea
Cytokinin Receptors (PGR)
2.5 – 4.0
2
Alkyl-Aryl Ureas
Aliphatic Amines
N-(Pyridyl)-N'-(Alkyl) urea
Chitin Synthase (Insecticide)
1.5 – 3.0
2
Aryl Carbamates
Substituted Phenols
O-(Aryl) N-(Pyridyl) carbamate
Photosystem II (Herbicide)
3.0 – 4.5
1
Alkyl Carbamates
Aliphatic Alcohols
O-(Alkyl) N-(Pyridyl) carbamate
Tubulin Assembly (Fungicide)
1.0 – 2.5
1
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind the strict environmental controls (e.g., anhydrous conditions) is critical: isocyanates react rapidly with ambient moisture to form unstable carbamic acids, which spontaneously decarboxylate to yield primary amines. These amines will immediately react with unconsumed isocyanate to form symmetric urea byproducts, severely compromising library purity[2].
Protocol A: High-Throughput Synthesis of N-(5-methylpyridin-3-yl)-N'-aryl Ureas
Objective: Generate diaryl ureas for plant growth regulator (PGR) and insecticide screening.
Reagents & Materials:
3-Isocyanato-5-methylpyridine (0.1 M solution in anhydrous Dichloromethane)
Library of substituted anilines (0.1 M solutions in anhydrous Dichloromethane)
Preparation (Causality: Moisture Exclusion): Flame-dry all reaction vials. Purge with N₂ to displace atmospheric moisture.
Reagent Addition: To a 10 mL reaction vial, add 1.0 mL of the substituted aniline solution (0.1 mmol).
Electrophile Introduction: Dropwise, add 1.05 mL of the 3-isocyanato-5-methylpyridine solution (0.105 mmol, 1.05 eq). Note: A slight excess of the isocyanate ensures complete consumption of the aniline, simplifying purification since unreacted isocyanate can be scavenged later.
Reaction Incubation: Stir the mixture at room temperature (20–25 °C) for 4–8 hours. Diaryl ureas typically exhibit low solubility in DCM and will begin to precipitate as fine white/off-white powders.
Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction via LC-MS. Look for the disappearance of the aniline peak and the emergence of the product mass [M+H]+.
Scavenging (Self-Validation): Add 50 mg of polymer-supported trisamine (PS-Trisamine) to scavenge the unreacted excess isocyanate. Stir for 30 minutes.
Workup & Isolation: Filter the precipitated urea product through a sintered glass funnel. Wash the filter cake with cold hexanes (2 x 2 mL) to remove lipophilic impurities. Dry under high vacuum.
Protocol B: Synthesis of O-alkyl N-(5-methylpyridin-3-yl)carbamates
Objective: Generate pyridyl carbamates for herbicidal and fungicidal assays.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: In an oven-dried flask under N₂, dissolve the selected alcohol (1.0 mmol) in 5 mL of anhydrous THF.
Base Catalysis (Causality: Nucleophilic Activation): Add 0.1 mmol (10 mol%) of TEA. Rationale: Alcohols are weaker nucleophiles than amines. The tertiary amine base acts as a catalyst by increasing the nucleophilicity of the alcohol and stabilizing the transition state during attack on the isocyanate carbon.
Addition: Slowly add 3-isocyanato-5-methylpyridine (1.0 mmol) dissolved in 2 mL of THF.
Thermal Activation: Heat the reaction mixture to 60 °C under reflux for 12 hours.
Validation Checkpoint 2: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The absence of the methyl-carbamate derivative (formed by the quench) confirms total consumption of the isocyanate.
Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure carbamate.
References
Wu, X., et al. (2015). "Identification, Synthesis, and Safety Assessment of Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea) and Its Metabolites in Kiwifruits." Journal of Agricultural and Food Chemistry, 63(10), 2803–2810. Available at:[Link]
Singh, P., et al. (2020). "Development of Potent Forchlorfenuron Analogs and Their Cytotoxic Effect in Cancer Cell Lines." Scientific Reports, 10, 3320. Available at:[Link]
Application
Application Note: Catalytic Cyclization Systems for 3-Isocyanato-5-methylpyridine
Executive Summary This application note details optimized catalytic workflows for the cyclization of 3-isocyanato-5-methylpyridine. As a highly versatile electrophilic building block, this compound enables the rapid cons...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note details optimized catalytic workflows for the cyclization of 3-isocyanato-5-methylpyridine. As a highly versatile electrophilic building block, this compound enables the rapid construction of complex, nitrogen-rich heterocycles critical to modern drug discovery. The protocols herein cover Rhodium(I)-catalyzed [2+2+2] cycloadditions, N-Heterocyclic Carbene (NHC)-catalyzed trimerizations, and Lewis acid-mediated [3+2] cycloadditions, providing researchers with self-validating methodologies and the mechanistic causality behind each experimental parameter.
Chemical Context & Rationale
3-Isocyanato-5-methylpyridine (CAS 1260664-69-4) combines the hydrogen-bond accepting capability of a pyridine ring with the high reactivity of an isocyanate group[1]. In medicinal chemistry, incorporating the 5-methylpyridyl motif into rigidified scaffolds (such as pyridones, isocyanurates, and oxazolidinones) improves metabolic stability and target affinity.
However, the electron-deficient nature of the pyridine ring alters the electrophilicity of the isocyanate carbon compared to standard aryl isocyanates. This necessitates finely tuned catalytic systems to prevent unwanted side reactions such as rapid dimerization or linear polymerization. Furthermore, recent advances in pyridine dearomatization highlight the unique cyclizative rearrangement pathways available when functionalized pyridine derivatives interact with isocyanates under specialized catalytic conditions, expanding the topological diversity of aza-heterocycles[2].
Catalytic System 1: Rhodium(I)-Catalyzed [2+2+2] Cycloaddition
Objective: Synthesis of highly substituted N-(5-methylpyridin-3-yl)-2-pyridones via cross-cyclotrimerization with terminal alkynes.
Mechanistic Causality: Transition-metal catalyzed [2+2+2] cycloadditions often suffer from competing alkyne trimerization (forming substituted benzenes). To suppress this, a Rh(I) catalyst paired with a bulky phosphoramidite ligand is employed. The steric demand and unique π-acceptor properties of the phosphoramidite slow down the coordination of a third alkyne, allowing the 3-isocyanato-5-methylpyridine to insert selectively into the intermediate rhodacyclopentadiene, yielding the desired 2-pyridone[3].
Step-by-Step Protocol
Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with
[Rh(cod)Cl]2
(2.5 mol%) and a phosphoramidite ligand (e.g., MonoPhos, 10 mol%).
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration relative to the isocyanate.
Causality: Toluene is a non-coordinating solvent that does not compete with the alkyne or isocyanate for vacant coordination sites on the Rh center.
Substrate Addition: Add 3-isocyanato-5-methylpyridine (1.0 equiv) and the target terminal alkyne (2.2 equiv).
Causality: The slight excess of alkyne compensates for trace amounts of inevitable alkyne homodimerization.
Reaction Execution: Seal the flask, remove it from the glovebox, and stir at 60 °C for 16 hours.
Validation Check: Monitor the reaction via GC-MS. The successful [2+2+2] cycloaddition is validated by the disappearance of the alkyne peak and the emergence of a product mass corresponding to
[M+=Isocyanate+2×Alkyne]
, confirming cross-coupling over alkyne trimerization.
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
Fig 1. Mechanistic pathway of the Rh(I)-catalyzed [2+2+2] cycloaddition to form 2-pyridones.
Catalytic System 2: NHC-Catalyzed Trimerization to Isocyanurates
Objective: Synthesis of 1,3,5-tris(5-methylpyridin-3-yl)-1,3,5-triazinane-2,4,6-trione.
Mechanistic Causality: While basic metal salts can catalyze isocyanate trimerization, they often require high temperatures that degrade sensitive pyridyl rings. N-heterocyclic carbenes (NHCs), such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), act as powerful carbon-based nucleophiles. The NHC attacks the isocyanate carbon to form a zwitterionic intermediate. This highly reactive species undergoes rapid, sequential insertions of two additional isocyanate molecules before eliminating the NHC catalyst, forming the thermodynamically stable isocyanurate ring at room temperature.
Step-by-Step Protocol
Catalyst Activation: In a dry vial under argon, dissolve IMes·HCl (5 mol%) and potassium tert-butoxide (5 mol%) in anhydrous THF (2 mL) to generate the free carbene in situ. Stir for 15 minutes.
Isocyanate Addition: Dissolve 3-isocyanato-5-methylpyridine (1.0 mmol) in THF (1 mL) and add dropwise to the catalyst solution at 25 °C.
Causality: Dropwise addition prevents localized thermal spikes from the highly exothermic trimerization, which could otherwise lead to linear oligomerization.
Reaction Execution: Stir at room temperature for 2 hours.
Validation Check: Perform FT-IR spectroscopy on a reaction aliquot. The complete consumption of the starting material is validated by the disappearance of the intense, asymmetric –N=C=O stretching band at ~2270 cm⁻¹ and the appearance of the symmetric isocyanurate carbonyl stretch at ~1700 cm⁻¹.
Workup: Quench the reaction with a single drop of methanol. Concentrate the mixture under vacuum and precipitate the trimer product using cold diethyl ether. Filter and dry under high vacuum.
Catalytic System 3: Lewis Acid-Catalyzed [3+2] Cycloaddition with Epoxides
Objective: Synthesis of 3-(5-methylpyridin-3-yl)oxazolidin-2-ones.
Mechanistic Causality: The synthesis of oxazolidinones from epoxides and isocyanates requires the cleavage of the robust C–O epoxide bond. Lithium bromide (LiBr) serves as a synergistic bifunctional catalyst. The
Li+
cation acts as a Lewis acid to coordinate and activate the epoxide oxygen, while the
Br−
anion acts as a nucleophile to open the ring. The resulting bromo-alkoxide intermediate rapidly captures the 3-isocyanato-5-methylpyridine, followed by intramolecular ring closure and ejection of the bromide catalyst.
Step-by-Step Protocol
Reaction Setup: To a heavy-walled pressure tube equipped with a magnetic stir bar, add 3-isocyanato-5-methylpyridine (1.0 equiv), the target epoxide (e.g., propylene oxide, 1.5 equiv), and anhydrous LiBr (10 mol%).
Solvent Selection: Run the reaction neat or with a minimal amount of 1,4-dioxane.
Causality: High reactant concentration favors the bimolecular collision rate essential for the initial [3+2] cycloaddition step.
Execution: Seal the tube tightly and heat to 100 °C for 12 hours behind a blast shield.
Validation Check: Analyze the crude mixture via ¹H NMR. The shift of the epoxide methylene protons (typically ~2.5–3.0 ppm) downfield to the oxazolidinone ring protons (~4.0–4.8 ppm) confirms successful ring expansion and cyclization.
Workup: Cool to room temperature, dilute with dichloromethane, wash with deionized water to remove the LiBr catalyst, dry over
Na2SO4
, and concentrate. Purify by recrystallization.
Quantitative Data Summary
The table below summarizes the expected performance metrics for the three catalytic systems when applied to 3-isocyanato-5-methylpyridine.
Catalytic System
Reaction Type
Catalyst / Ligand
Temp (°C)
Time (h)
Target Product Scaffold
Expected Yield (%)
Rh(I) / Phosphoramidite
[2+2+2] Cycloaddition
[Rh(cod)Cl]2
/ MonoPhos
60
16
N-(5-methylpyridin-3-yl)-2-pyridones
75 - 88%
NHC (IMes)
Trimerization
IMes (in situ)
25
2
1,3,5-tris(5-methylpyridin-3-yl)isocyanurate
> 90%
Lewis Acid (LiBr)
[3+2] Cycloaddition
LiBr
100
12
3-(5-methylpyridin-3-yl)oxazolidin-2-ones
65 - 80%
References
PubChemLite: 3-isocyan
Regioselective rhodium-catalyzed intermolecular [2+2+2] cycloaddition of alkynes and isocyan
Cyclizative dearomative rearrangement of pyridines with isocyan
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Scientific Overview & Design Rationale
The incorporation of urea linkages into peptide backbones is a cornerstone strategy in the development of peptidomimetics. Compared to native amide bonds, urea bonds offer superior resistance to proteolytic degradation, enhanced hydrogen-bonding capabilities, and unique conformational rigidity [1].
In modern drug discovery—particularly in the design of kinase inhibitors and targeted radioligands (e.g., PSMA inhibitors)—the 5-methylpyridin-3-yl moiety is frequently utilized as a privileged pharmacophore [2]. It provides a critical hydrogen-bond acceptor (the pyridine nitrogen) while the methyl group occupies small lipophilic pockets to enhance target affinity.
By utilizing 3-isocyanato-5-methylpyridine (CAS: 1260664-69-4) in Solid-Phase Peptide Synthesis (SPPS), chemists can efficiently append this pharmacophore directly to the N-terminus or to the side-chain of a diamino acid (such as Lysine or Ornithine) via a robust, on-resin urea formation step.
Mechanistic Causality: Why Isocyanates?
The reaction between a resin-bound primary amine and an isocyanate is highly favored both thermodynamically and kinetically. The electron-withdrawing nature of the isocyanate oxygen and nitrogen leaves the central carbon highly electrophilic. When exposed to a free, unprotonated primary amine on the solid support, a rapid nucleophilic addition occurs. Subsequent proton transfer yields a stable, chemically inert urea linkage. Because this reaction does not require coupling reagents (unlike carboxylic acid activation), it eliminates the risk of epimerization and minimizes the generation of complex byproducts [3].
Figure 1: Reaction mechanism of urea bond formation between a resin-bound amine and an isocyanate.
Quantitative Optimization of Coupling Conditions
To establish a self-validating and highly efficient protocol, the coupling of 3-isocyanato-5-methylpyridine to a model resin-bound peptide (H-Lys(Boc)-Phe-Leu-Resin) was optimized.
Causality in Solvent and Base Selection:
N,N-Dimethylformamide (DMF) was selected over Dichloromethane (DCM) because DMF provides superior swelling of standard polystyrene and PEG-based resins, maximizing the accessibility of the N-terminal amine. Furthermore, while isocyanates can react without a base, the addition of N,N-Diisopropylethylamine (DIPEA) ensures that any trace trifluoroacetic acid (TFA) from previous steps is neutralized, keeping the amine fully deprotonated and nucleophilic. However, excessive base can promote hydantoin formation in specific peptide sequences; thus, a stoichiometric balance is critical.
Table 1: Optimization of 3-isocyanato-5-methylpyridine Coupling
Isocyanate (Equiv.)
DIPEA (Equiv.)
Solvent
Time (min)
Temp (°C)
Yield (%)
Purity (LC-MS, %)
1.5
0.0
DMF
60
25
65.2
72.4
2.0
1.0
DMF
60
25
88.7
91.0
3.0
2.0
DMF
120
25
>98.0
>98.5
3.0
2.0
DCM
120
25
82.1
85.3
Self-Validating Experimental Protocol
This workflow is designed as a closed-loop, self-validating system. Each critical phase requires a specific analytical confirmation before the operator is permitted to proceed to the next step.
Figure 2: Step-by-step solid-phase workflow for synthesizing pyridyl-urea peptidomimetics.
Materials Required
Resin-bound peptide with a free N-terminal or side-chain primary amine (e.g., Rink Amide or Wang resin).
3-isocyanato-5-methylpyridine (CAS: 1260664-69-4, stored under Argon at 4°C).
Peptide synthesis grade DMF and DCM.
DIPEA (N,N-Diisopropylethylamine).
Kaiser Test Kit (Ninhydrin, Phenol, KCN solutions).
Step-by-Step Methodology
Step 1: Resin Preparation and Deprotection
Transfer 0.1 mmol of Fmoc-protected peptide resin to a fritted SPPS reaction vessel.
Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation. Drain the solvent.
Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, then drain.
Add another 5 mL of 20% Piperidine in DMF. Agitate for 15 minutes.
Validation Check 1: Collect the deprotection solution and measure UV absorbance at 301 nm. A strong signal confirms the release of the dibenzofulvene adduct.
In a dry vial, dissolve 0.3 mmol (3.0 equivalents) of 3-isocyanato-5-methylpyridine in 3 mL of anhydrous DMF.
Expert Insight: Isocyanates are highly moisture-sensitive. Water contamination will cause the isocyanate to hydrolyze into an amine, which will immediately react with another isocyanate molecule to form an insoluble symmetric urea dimer. Always use anhydrous solvent.
Add 0.2 mmol (2.0 equivalents) of DIPEA to the solution.
Add the coupling cocktail to the reaction vessel containing the resin.
Agitate at room temperature (25°C) for 120 minutes.
Drain the reaction mixture and wash the resin: DMF (5 × 5 mL) and DCM (5 × 5 mL).
Validation Check 2 (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless bead indicates >99% conversion of the primary amine to the urea. A blue bead indicates incomplete reaction, necessitating a second coupling cycle.
Step 3: Cleavage and Global Deprotection
Wash the resin with DCM (3 × 5 mL) and dry under a stream of nitrogen for 10 minutes.
Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% Water (v/v/v). Total volume: 5 mL.
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
Collect the filtrate into a 50 mL centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.
Step 4: Precipitation and Analysis
Concentrate the filtrate under a stream of nitrogen to approximately 1 mL.
Add 15 mL of ice-cold diethyl ether to precipitate the pyridyl-urea peptide.
Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with ice-cold ether.
Dry the pellet under vacuum.
Validation Check 3: Dissolve a 1 mg sample in 50% Acetonitrile/Water and analyze via LC-MS to confirm the target mass (Addition of 134.14 Da to the parent peptide mass minus the Fmoc group) and assess purity.
Causality: Moisture in the DMF or atmospheric humidity caused the 3-isocyanato-5-methylpyridine to hydrolyze.
Solution: Use strictly anhydrous DMF from a sealed septum bottle. Flush the reaction vessel with Argon prior to adding the isocyanate.
Issue: Incomplete Coupling (Positive Kaiser Test after 2 hours)
Causality: Steric hindrance at the N-terminus (e.g., coupling to a bulky amino acid like Valine or Isoleucine) or aggregation of the peptide chain on the resin.
Solution: Perform a double coupling. Alternatively, gently heat the reaction vessel to 40°C using a microwave peptide synthesizer to disrupt on-resin aggregation.
References
Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker
Journal of Combinatorial Chemistry, American Chemical Society (ACS).
URL:[Link]
Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods
Iranian Journal of Pharmaceutical Research, PubMed Central (PMC).
URL:[Link]
Recent Advances in the Synthesis of C-Terminally Modified Peptides
Organic & Biomolecular Chemistry, PubMed Central (PMC).
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: 3-Isocyanato-5-methylpyridine Handling & Storage
Welcome to the technical support and troubleshooting guide for handling 3-isocyanato-5-methylpyridine . Because isocyanates are highly electrophilic, they are exquisitely sensitive to atmospheric moisture.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting guide for handling 3-isocyanato-5-methylpyridine . Because isocyanates are highly electrophilic, they are exquisitely sensitive to atmospheric moisture. This guide provides drug development professionals and synthetic chemists with the mechanistic insights, troubleshooting steps, and validated protocols necessary to maintain reagent integrity and ensure reproducible experimental yields.
Part 1: Mechanistic Insight – The Hydrolysis Pathway
To effectively store 3-isocyanato-5-methylpyridine, one must understand the exact chemical cascade that destroys it. The degradation of isocyanates is not a simple 1:1 deactivation; it is an autocatalytic cascade where one equivalent of water consumes two equivalents of your reagent[1].
When exposed to trace moisture, the isocyanate group (-N=C=O) undergoes hydrolysis to form a highly unstable carbamic acid intermediate[2]. This intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and yielding 3-amino-5-methylpyridine[3]. This newly formed primary amine is highly nucleophilic and immediately attacks the electrophilic carbon of an unreacted 3-isocyanato-5-methylpyridine molecule, forming a stable, highly insoluble urea derivative: N,N'-bis(5-methylpyridin-3-yl)urea[2].
Diagram 1: The moisture-driven hydrolysis cascade of 3-isocyanato-5-methylpyridine.
Part 2: Troubleshooting Guide & FAQs
Q: I noticed a white, insoluble powder at the bottom of my 3-isocyanato-5-methylpyridine bottle. What is this, and can I still use the reagent?A: The white powder is the urea byproduct (N,N'-bis(5-methylpyridin-3-yl)urea) formed when the isocyanate reacts with atmospheric moisture[4]. If the precipitation is minimal, the supernatant liquid may still contain active isocyanate, but its exact molarity is compromised. For quantitative stoichiometric reactions or sensitive drug-development assays, discard the reagent or re-distill it under reduced pressure.
Q: Why did my reagent vial pop its cap and build up pressure during storage?A: The hydrolysis of isocyanates generates carbon dioxide (CO₂) gas as a byproduct of carbamic acid decarboxylation[3]. In a tightly sealed container that has been contaminated with trace moisture, this continuous CO₂ accumulation leads to significant pressure build-up, which can easily rupture glass vials or pop caps off[5].
Q: My downstream coupling reactions are failing with unexpectedly low yields. Could my storage method be the issue?A: Yes. Because water acts as a catalyst to convert two isocyanate molecules into one inert urea molecule, even brief exposure to ambient humidity during weighing can drastically reduce the active concentration of 3-isocyanato-5-methylpyridine[1]. If you are opening the stock bottle repeatedly in ambient air, the reagent is degrading exponentially.
Q: Is it better to purge the headspace with Nitrogen or Argon?A: Argon is highly preferred. Argon is denser than air and Nitrogen. When purged into a vial, it sinks and forms a heavy, protective blanket directly over the liquid reagent, effectively displacing residual oxygen and moisture[6].
Part 3: Quantitative Storage Data
To maximize the shelf-life of 3-isocyanato-5-methylpyridine, strict environmental controls must be maintained. The table below summarizes the expected stability based on storage conditions.
Part 4: Validated Experimental Protocol for Aliquoting & Storage
To create a self-validating system that ensures the long-term viability of 3-isocyanato-5-methylpyridine, follow this step-by-step methodology.
Step-by-Step Methodology
Thermal Equilibration (Critical Step): Remove the sealed stock bottle from the refrigerator or freezer. Do not open it immediately. Allow it to equilibrate to room temperature for at least 30–60 minutes.
Causality: Opening a cold vial causes ambient moisture to instantly condense on the inner walls and directly into the reagent, initiating irreversible hydrolysis.
Inert Atmosphere Preparation: Transfer the equilibrated vial into a glovebox filled with dry Argon. If a glovebox is unavailable, utilize a Schlenk line with a continuous counter-flow of dry Argon.
Aliquoting: Using oven-dried glassware or anhydrous gas-tight syringes, dispense the reagent into single-use, flame-dried amber vials.
Causality: Aliquoting prevents the bulk reagent from undergoing repeated freeze-thaw cycles and eliminates multiple exposures to atmospheric moisture during subsequent experiments.
Headspace Purging: Blanket the headspace of each aliquot vial with a gentle stream of dry Argon for 10–15 seconds before capping.
Sealing and Storage: Seal the vials tightly with PTFE-lined caps. Wrap the junction of the cap and vial tightly with Parafilm or PTFE tape to create a secondary moisture barrier. Store the aliquots in a desiccator kept at 2–8°C (for use within months) or -20°C (for long-term storage)[4].
System Validation: Before using an older stored aliquot, visually inspect it. The liquid should be clear. If any white precipitate is visible, the seal was compromised. For highly sensitive applications, validate the active NCO concentration via a di-n-butylamine (DBA) back-titration assay prior to use[4].
Diagram 2: Validated workflow for the handling and long-term storage of moisture-sensitive isocyanates.
References
Newtop Chemical. "Types of polyurethane one-component catalyst: mechanisms and benefits in 1k pu." Newtopchem.com.
BenchChem. "Storage and stability issues for isocyanate-containing reagents." Benchchem.com.
Raspoet, D., et al. "Experimental and Theoretical Evidence for a Concerted Catalysis by Water Clusters in the Hydrolysis of Isocyanates." The Journal of Organic Chemistry - ACS Publications.
Jiang, et al. "Preparation of Polyurea Microcapsules by Interfacial Polymerization of Isocyanate and Chitosan Oligosaccharide." MDPI.
Specialty Products, Inc. "ISOCYANATE-MDI™-A-SDS-004-1.pdf". Specialty-products.com.
Northstar Polymers. "Storage and Handling Q and A / MGB-A95E". Northstarpolymers.com.
Technical Support Center: Optimizing Yield in 3-Isocyanato-5-Methylpyridine Urea Synthesis
Welcome to the Application Scientist Support Portal. Synthesizing unsymmetrical ureas using 3-isocyanato-5-methylpyridine presents unique kinetic and thermodynamic challenges. The electron-deficient nature of the pyridin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. Synthesizing unsymmetrical ureas using 3-isocyanato-5-methylpyridine presents unique kinetic and thermodynamic challenges. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the isocyanate group, making it highly susceptible to moisture-driven degradation. Furthermore, the pyridine nitrogen can act as a coordinating Lewis base, complicating downstream catalysis.
This guide is engineered for drug development professionals and synthesists to troubleshoot yield-limiting side reactions, understand the mechanistic causality of byproducts, and implement self-validating experimental protocols.
Mechanistic Workflows & Reaction Pathways
To optimize yield, we must first map the competing kinetic pathways. The diagram below illustrates the desired nucleophilic addition of an amine versus the two primary yield-killers: hydrolysis (leading to symmetrical ureas) and thermal over-reaction (leading to biurets).
Caption: Reaction pathways for 3-isocyanato-5-methylpyridine: Desired urea formation vs. moisture-driven and thermal side reactions.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a massive peak for a symmetrical urea byproduct (1,3-bis(5-methylpyridin-3-yl)urea). What is driving this, and how do I stop it?A1: This is the definitive signature of moisture contamination. Isocyanates are highly electrophilic and react readily with water to form an unstable carbamic acid intermediate[1]. This intermediate rapidly decarboxylates (releasing CO₂ gas) to yield 3-amino-5-methylpyridine. Because primary amines are highly nucleophilic, this newly generated amine immediately attacks unconsumed 3-isocyanato-5-methylpyridine, forming the symmetrical urea[2].
Causality Check: The electron-withdrawing nature of the pyridine ring accelerates this initial water attack compared to aliphatic isocyanates.
Solution: Ensure strict anhydrous conditions. Solvents must be dried over activated 3Å molecular sieves.
Q2: I am observing biuret formation during scale-up, even though my solvents are dry. Why?A2: Biuret formation is a secondary nucleophilic attack where the secondary amine nitrogen of your newly formed urea product reacts with a second equivalent of the isocyanate[1]. This reaction is thermodynamically driven and typically requires elevated temperatures (often >100 °C)[3]. However, during scale-up, inadequate mixing can create localized "hot spots" of high isocyanate concentration, driving biuret formation even at lower global temperatures.
Solution: Implement inverse addition (adding the isocyanate dropwise to the amine) to ensure the isocyanate is always the limiting reagent in the reaction zone.
Q3: Which solvents are optimal for maximizing the yield of the unsymmetrical urea?A3: The reaction of amines with isocyanates to form ureas is generally performed in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) at room temperature, and crucially, no base is required [4]. Protic solvents (alcohols) will competitively form carbamates (urethanes) and must be strictly avoided.
Q4: Does the pyridine ring affect downstream processing or catalysis?A4: Yes. The nitrogen atom in the 3-isocyanato-5-methylpyridine ring possesses a lone pair that acts as a strong Lewis base. In multi-component reactions or subsequent synthetic steps, this pyridine nitrogen can coordinate with transition metal catalysts (e.g., Pd, Zn, Cu), leading to catalyst deactivation or poisoning[5]. If downstream metal catalysis is required, you may need to increase catalyst loading or utilize non-coordinating solvents.
Quantitative Optimization Parameters
The following table summarizes the causal relationship between reaction conditions and expected product distribution based on established isocyanate-amine kinetics.
To guarantee high yields and reproducibility, this protocol embeds self-validating analytical checkpoints at every critical phase.
Step 1: System Preparation & Validation
Action: Flame-dry a 3-neck round-bottom flask under vacuum and backfill with ultra-high purity Argon. Prepare 0.5 M of the target primary/secondary amine in anhydrous DCM.
Self-Validation Check (Karl Fischer): Before proceeding, pull a 1 mL aliquot of the solvent/amine mixture and run a Karl Fischer titration. Do not proceed if water content exceeds 50 ppm.
Step 2: Controlled Isocyanate Addition
Action: Dissolve 1.0 equivalent of 3-isocyanato-5-methylpyridine in anhydrous DCM (0.5 M). Place the amine solution in an ice bath (0–5 °C). Using a syringe pump, add the isocyanate solution dropwise (e.g., 1 mL/min) to the vigorously stirring amine solution.
Self-Validation Check (Thermal Monitoring): Monitor the internal temperature using a thermocouple. The reaction is highly exothermic. If the internal temperature spikes by more than 5 °C, reduce the addition rate. Temperature spikes indicate a risk of localized biuret formation.
Step 3: Reaction Maturation & Monitoring
Action: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for 1–2 hours.
Self-Validation Check (FTIR Spectroscopy): Pull a 0.1 mL aliquot and analyze via ATR-FTIR. Look for the intense, asymmetric
N=C=O
stretching band at 2250–2270 cm⁻¹ . The reaction is only complete when this peak has entirely disappeared, confirming full consumption of the highly reactive isocyanate.
Step 4: Isolation
Action: Since no base or catalyst was used, the workup is minimal. If the urea precipitates (common for rigid ureas in DCM), filter the solid and wash with cold DCM. If soluble, concentrate under reduced pressure and purify via flash chromatography or recrystallization.
Technical Support Center: Troubleshooting Low Reactivity of 3-isocyanato-5-methylpyridine in Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions with 3-isocyanato-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for troubleshooting coupling reactions with 3-isocyanato-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for enhancing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is 3-isocyanato-5-methylpyridine exhibiting lower than expected reactivity in my coupling reaction?
A1: The reactivity of 3-isocyanato-5-methylpyridine is influenced by a combination of electronic and steric factors. The pyridine ring is an electron-withdrawing system, which should enhance the electrophilicity of the isocyanate carbon. However, the nitrogen atom in the pyridine ring can act as a Lewis base, potentially coordinating with and deactivating catalysts.[1] Additionally, the methyl group at the 5-position, while not directly adjacent to the isocyanate, can exert some steric influence, particularly with bulky nucleophiles.[2][3]
Q2: What are the most common side reactions to be aware of?
A2: The primary side reaction is the dimerization or trimerization of the isocyanate, especially at elevated temperatures or in the presence of certain catalysts. Another significant concern is the reaction with water, which leads to the formation of an unstable carbamic acid that decomposes to 3-amino-5-methylpyridine and carbon dioxide.[4] The resulting amine can then react with another molecule of isocyanate to form a stable urea byproduct, consuming two equivalents of your starting material.[4][5]
Q3: How does the choice of nucleophile (amine vs. alcohol) affect the reaction?
A3: Generally, amines are more nucleophilic than alcohols and will react more readily with isocyanates to form ureas.[6] The reaction with alcohols to form carbamates often requires higher temperatures or catalysis.[7] The steric hindrance of the nucleophile is also a critical factor; bulky primary or secondary amines and tertiary alcohols may exhibit significantly reduced reaction rates.[8][9]
Q4: What is the expected stability of 3-isocyanato-5-methylpyridine, and how should it be stored?
A4: Isocyanates are sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[10][11] It is advisable to store it in a cool, dry place. Over time, isocyanates can undergo self-polymerization, so it is recommended to use them as fresh as possible or to purify them before use if their quality is in doubt.
Systematic Troubleshooting Guide
Low conversion rates in coupling reactions involving 3-isocyanato-5-methylpyridine can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Issue 1: Reaction is sluggish or fails to initiate.
This is often the most common problem and can be attributed to several factors.
Causality Analysis:
Inherent Reactivity: The electronic properties of the pyridine ring can influence the reactivity of the isocyanate group. While the ring is generally electron-withdrawing, the lone pair on the nitrogen can participate in complex interactions.[12]
Catalyst Inhibition: The pyridine nitrogen can coordinate with metal catalysts (e.g., tin or titanium compounds), leading to catalyst deactivation.[1]
Insufficient Activation: The reaction may require thermal or catalytic activation to overcome the energy barrier, especially with less reactive nucleophiles like secondary or tertiary alcohols.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Recommended Actions:
Reagent Purity:
Isocyanate: Ensure the 3-isocyanato-5-methylpyridine is free from polymeric impurities and has not been hydrolyzed. Consider purification by distillation under reduced pressure if necessary.
Nucleophile: Verify the purity of your amine or alcohol.
Solvent: Use anhydrous solvents. Moisture is a critical issue that leads to urea formation.[4]
Reaction Conditions:
Temperature: Gradually increase the reaction temperature. For less reactive nucleophiles, temperatures between 80-120 °C may be necessary.[7]
Solvent: Choose a solvent that can dissolve all reactants and is appropriate for the reaction temperature. Aprotic polar solvents like DMF, DMAc, or NMP can be effective.
Concentration: Ensure the reaction is not too dilute.
Catalysis:
Catalyst Selection: For alcohol nucleophiles, consider using a catalyst. Common choices include tertiary amines (e.g., DABCO) and organometallic compounds like dibutyltin dilaurate (DBTDL) or titanium tetra-t-butoxide.[7][13] For hindered nucleophiles, specialized catalysts may be required.[7]
Catalyst Loading: If a catalyst is already in use, try increasing the loading.
Issue 2: Formation of a White, Insoluble Precipitate.
This often indicates the formation of undesired side products.
Causality Analysis:
The most likely culprit is the formation of a disubstituted urea from the reaction of the isocyanate with water.[4] For every one mole of water, two moles of isocyanate are consumed, leading to a significant decrease in yield.[4]
Troubleshooting Steps:
Identify the Source of Moisture:
Solvents: Dry your solvents rigorously using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).
Reagents: Ensure your nucleophile and any other reagents are anhydrous.
Glassware: Oven-dry or flame-dry all glassware immediately before use.[4]
Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[4]
Characterize the Precipitate: Isolate the precipitate and analyze it (e.g., by NMR, IR, or melting point) to confirm its identity as the corresponding urea.
Issue 3: Reaction Stalls Before Reaching Completion.
This can be due to catalyst deactivation or an equilibrium being reached.
Causality Analysis:
Catalyst Deactivation: As mentioned, the pyridine nitrogen can inhibit the catalyst.
Reversibility: While isocyanate reactions are generally considered irreversible, under certain conditions, a deblocking-type equilibrium might be established, especially with blocked isocyanates.[10]
Recommended Actions:
Catalyst Addition: If catalyst deactivation is suspected, consider a second addition of fresh catalyst midway through the reaction.
Excess Reagent: Using a slight excess (1.1-1.2 equivalents) of the nucleophile can help drive the reaction to completion.
Reaction Monitoring: Closely monitor the reaction progress by TLC, GC, or LC-MS to determine the point at which it stalls.
Experimental Protocols
Protocol 1: General Procedure for Coupling with an Amine (Urea Formation)
To an oven-dried flask under a nitrogen atmosphere, add 3-isocyanato-5-methylpyridine (1.0 eq) and the desired amine (1.05 eq).
Add anhydrous solvent (e.g., THF, CH₂Cl₂, or DMF) to achieve a concentration of 0.1-0.5 M.
Stir the reaction mixture at room temperature. The reaction is often exothermic.
Monitor the reaction by TLC or LC-MS until the isocyanate is consumed.
Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by crystallization or column chromatography.
Protocol 2: Catalytic Coupling with a Hindered Alcohol (Carbamate Formation)
To an oven-dried flask under a nitrogen atmosphere, add 3-isocyanato-5-methylpyridine (1.0 eq), the hindered alcohol (1.2 eq), and the chosen catalyst (e.g., DBTDL, 1-5 mol%).
Add anhydrous toluene or xylene.
Heat the reaction mixture to 80-110 °C.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, cool to room temperature, dilute with a suitable solvent, and wash with a mild aqueous acid (to remove the catalyst) and brine. Dry the organic layer, concentrate, and purify the product.
Table 1: Recommended Starting Conditions for Optimization
The generally accepted mechanism for the reaction of an isocyanate with a nucleophile (amine or alcohol) involves a nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer.[14]
Caption: General mechanism for isocyanate coupling.
For pyridine-containing isocyanates, the lone pair on the pyridine nitrogen can influence the electronic environment of the isocyanate group.[15] In catalyzed reactions, the catalyst can activate either the isocyanate or the nucleophile. For instance, tertiary amine catalysts are thought to act as general bases, deprotonating the alcohol to increase its nucleophilicity.[16]
References
Benchchem. Technical Support Center: Troubleshooting Isocyanate Reactions.
Kim, S., & Cho, C. M. (1998). A Convenient Coupling Reaction of Isocyanates with t-Alcohols with Catalytic Amount of SmI2 in the Presence of HMPA. Bulletin of the Korean Chemical Society, 19(3), 299-300.
Benchchem. Technical Support Center: Managing Isocyanate Reactions.
Suh, S. E., Nkulu, L. E., Lin, S., Krska, S. W., & Stahl, S. S. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 12(30), 10245-10250.
ResearchGate. Three component coupling reaction of amines and isocyanates using...
Majumdar, K. C., & Chatterjee, S. (2017). Simple silver(i)-salt catalyzed selective hydroboration of isocyanates, pyridines, and quinolines. Chemical Communications, 53(88), 12016-12019.
Brassard, D., & Vedejs, E. (2005). Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. Organic Letters, 7(15), 3081-3083.
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.
Ren, Y. (2016). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of British Columbia.
Legault, C., & Charette, A. B. (2016). Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. Organic Letters, 18(5), 1016-1019.
de la Torre, D., & G. de la Torre, M. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-17.
Satchell, D. P. N., & Satchell, R. S. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 65(23), 7793-7799.
Satchell, D. P. N., & Satchell, R. S. (1972). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2, (11), 1676-1679.
Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(44), 6682-6694.
Zhang, Y., & Ready, J. M. (2012). Coupling of Vinyl Aziridines and Isocyanates. Beilstein Journal of Organic Chemistry, 8, 1066-1071.
Hyster, T. K., & Rovis, T. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters, 18(14), 3394-3397.
de la Torre, D., & G. de la Torre, M. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-17.
Nagy, M. M., & Kéki, S. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3543.
Singh, V. K., Singh, P., & Singh, V. K. (2024). Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas. The Journal of Organic Chemistry.
ResearchGate. Reaction of an isocyanate with alcohol.
ResearchGate. N‐Pyridylureas as Masked Isocyanates Fort the Late‐Stage Diversification of Pyridine‐N‐Oxides | Request PDF.
Yamashita, M., Suzuki, Y., & Nozaki, K. (2017). Reactivity of highly Lewis acidic diborane(4) towards pyridine and isocyanide: formation of boraalkene–pyridine complex and ortho-functionalized pyridine derivatives. Chemical Science, 8(1), 541-551.
White, K. A., & Kiefer, G. E. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(17), 12286-12295.
Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES.
California Department of Public Health. (2014). Isocyanates: Working Safely.
Yamashita, M., Suzuki, Y., & Nozaki, K. (2017). Reactivity of highly Lewis acidic diborane(4) towards pyridine and isocyanide: formation of boraalkene–pyridine complex and ortho-functionalized pyridine derivatives. Chemical Science, 8(1), 541-551.
Deady, L. W., & Still, I. W. J. (1975). Investigation of electronic effects in the reaction of diazodiphenylmethane with pyridine and pyridine N-oxide carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (13), 1395-1398.
White, K. A., & Kiefer, G. E. (2020). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions, 49(36), 12613-12622.
ResearchGate. Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group | Request PDF.
Ishiguro, S., Nakajima, K., & Ohtaki, H. (1987). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (8), 2021-2026.
ResearchGate. Electronic nature of pyridine and its deactivation via Lewis acid..
ACS Publications. Catalysis of Isocyanate Reactions. II. Pyridine N-Oxide Catalysis.
SafeWork NSW. Isocyanates technical fact sheet.
Liu, Z., Zhang, X., Li, J., Li, F., Li, C., Jia, X., & Li, J. (2016). Exploiting the Reactivity of Isocyanide: Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon. Organic Letters, 18(16), 4052-4055.
PubChem. 3-isocyanato-5-methylpyridine (C7H6N2O).
University of Bath. Pyridines: properties, syntheses & reactivity.
Organic Chemistry Portal. Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon.
Zhang, Y., Wang, Y., Zhang, J., & Wang, Y. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Journal of the American Chemical Society, 143(20), 7686-7691.
Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(13), 4961-4968.
Benchchem. dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
Wang, Y., Zhang, Y., Wang, Y., & Zhang, J. (2024). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 16(21), 2969.
Khan Academy. (2013, November 26). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube.
Meena, R., & Jemmis, E. D. (2021). Comparison of RNC Coupling and CO Coupling Mediated by Cr−Cr Quintuple Bond and B−B Multiple Bonds: Main Group. The Journal of Physical Chemistry A, 125(33), 7207-7216.
Wikipedia. 3-Methylpyridine.
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5-and 6. Chemistry–A European Journal, 24(5), 1095-1099.
Wang, Y., Zhang, Y., Wang, Y., & Zhang, J. (2024). 3-Methylpyridine: Synthesis and Applications. Molecules, 29(18), 4279.
ResearchGate. 3‐Methylpyridine: Synthesis and Applications | Request PDF.
NextSDS. 2-chloro-5-isocyanato-3-methylpyridine — Chemical Substance Information.
reducing unwanted side reactions with 3-isocyanato-5-methylpyridine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the use of 3-isocyanato-5-methylpyridine in their experiments. It offers troubleshooting ad...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the use of 3-isocyanato-5-methylpyridine in their experiments. It offers troubleshooting advice and frequently asked questions to help you minimize unwanted side reactions and achieve optimal results.
Introduction
3-Isocyanato-5-methylpyridine is a valuable reagent in organic synthesis, particularly for the preparation of urea derivatives, which are common motifs in pharmacologically active compounds. However, the inherent reactivity of the isocyanate group, combined with the presence of the basic pyridine ring, can lead to several side reactions. This guide provides a comprehensive overview of these challenges and offers practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3-isocyanato-5-methylpyridine is giving a low yield of the desired urea product. What are the likely causes?
A1: Low yields in reactions involving 3-isocyanato-5-methylpyridine are often due to a few common side reactions. The most prevalent issues are hydrolysis of the isocyanate, self-polymerization (oligomerization), and incomplete reaction. The pyridine nitrogen can also play a catalytic role in some of these unwanted pathways.
Q2: I'm observing a white, insoluble precipitate in my reaction mixture. What could it be?
A2: A white, insoluble precipitate is often indicative of the formation of di- or trimerization products of the isocyanate, or symmetrical ureas formed from the hydrolysis of the isocyanate to the corresponding amine, which then reacts with another molecule of the isocyanate. These byproducts are typically less soluble in common organic solvents.
Q3: How can I minimize the hydrolysis of 3-isocyanato-5-methylpyridine during my reaction?
A3: Hydrolysis is a major competing reaction. To minimize it, ensure that all your reagents and solvents are scrupulously dried. Use anhydrous solvents, and dry your starting amine and any other reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial.
Q4: Can the pyridine nitrogen in 3-isocyanato-5-methylpyridine interfere with the reaction?
A4: Yes, the pyridine nitrogen is basic and can act as a general base catalyst.[1] This can be beneficial in some cases, but it can also accelerate unwanted side reactions like the trimerization of the isocyanate. If you are using a strong acid in your reaction, the pyridine nitrogen may be protonated, which can affect the reactivity of the isocyanate group.
Q5: What are the best solvents for reactions with 3-isocyanato-5-methylpyridine?
A5: Aprotic solvents are essential to prevent reaction with the isocyanate. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[2] The choice of solvent can also influence the solubility of your reactants and products. For example, DMF is a good solvent for many ureas, which can sometimes precipitate from less polar solvents like DCM.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions.
Problem 1: Formation of Insoluble Byproducts (Oligomerization)
Symptom: A significant amount of white, insoluble material is observed in the reaction mixture, leading to a low yield of the desired product.
Cause: Isocyanates can undergo dimerization to form uretdiones or trimerization to form isocyanurates. These reactions are often catalyzed by bases, including the pyridine nitrogen of another molecule of 3-isocyanato-5-methylpyridine.
Troubleshooting Strategies:
Control Stoichiometry: Add the 3-isocyanato-5-methylpyridine slowly to the solution of the nucleophile (e.g., amine). This maintains a low concentration of the isocyanate, disfavoring self-reaction.
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of oligomerization.
Avoid Basic Catalysts: If possible, avoid the use of strong, non-nucleophilic bases that can promote isocyanate trimerization.
Problem 2: Hydrolysis and Formation of Symmetrical Ureas
Symptom: Your product is contaminated with a symmetrical urea byproduct, N,N'-bis(5-methylpyridin-3-yl)urea.
Cause: Traces of water in the reaction mixture will react with 3-isocyanato-5-methylpyridine to form an unstable carbamic acid, which then decarboxylates to 3-amino-5-methylpyridine. This amine is a nucleophile and will react with another molecule of the isocyanate to form the symmetrical urea.
Troubleshooting Strategies:
Rigorous Drying: Dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottle. Dry your starting materials, for example, by azeotropic distillation with toluene or by using a drying agent.
Inert Atmosphere: Always perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
Problem 3: Incomplete Reaction
Symptom: After the reaction time, a significant amount of the starting amine or alcohol is still present.
Cause: The nucleophilicity of your starting material may be low, or there might be steric hindrance. The reaction temperature may also be too low.
Troubleshooting Strategies:
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful that this can also promote side reactions.
Add a Catalyst: For less reactive nucleophiles, a catalyst may be necessary. However, be cautious with the choice of catalyst to avoid promoting side reactions. For alcohol nucleophiles, a catalytic amount of a non-nucleophilic base like triethylamine can be effective.[3]
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer period if necessary.
Experimental Protocols
General Protocol for the Synthesis of a Urea Derivative
This protocol is a general guideline for the reaction of 3-isocyanato-5-methylpyridine with a primary or secondary amine.
Materials:
3-isocyanato-5-methylpyridine
Starting amine
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Round-bottom flask
Magnetic stirrer
Inert gas supply (nitrogen or argon)
Syringes and needles
Procedure:
Dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of nitrogen or argon.
To a round-bottom flask equipped with a magnetic stir bar, add the starting amine (1.0 eq).
Dissolve the amine in anhydrous DCM or THF under an inert atmosphere.
In a separate, dry flask, dissolve 3-isocyanato-5-methylpyridine (1.0-1.1 eq) in anhydrous DCM or THF under an inert atmosphere.
Slowly add the solution of 3-isocyanato-5-methylpyridine to the stirred solution of the amine at room temperature or 0 °C.
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Purification Protocol for Urea Products
Urea products can often be purified by the following methods:
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for purification.
Column Chromatography: For more complex mixtures or non-crystalline products, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane. To avoid tailing of the basic pyridine product on the acidic silica gel, a small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent.
Data Presentation
Table 1: Recommended Solvents and Their Properties
Solvent
Boiling Point (°C)
Polarity
Suitability
Dichloromethane (DCM)
39.6
Medium
Excellent for reaction, may have limited solubility for some ureas.
Tetrahydrofuran (THF)
66
Medium
Good for both reaction and solubility of many ureas.
N,N-Dimethylformamide (DMF)
153
High
Good for reactions with poorly soluble starting materials and products. Requires more rigorous removal.
Acetonitrile
82
High
Can be used, but ensure it is rigorously anhydrous.
Visualizations
Reaction Pathways
Caption: A workflow for troubleshooting common issues.
References
Moodie, R. B., & Sansom, P. (1981). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of The Chemical Society-perkin Transactions 1. [Link]
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
Wilhelm, S. M., et al. (2004). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International journal of cancer, 111(4), 453-465.
Liu, Y., et al. (2006). Sorafenib, a multikinase inhibitor, in the treatment of advanced renal cell carcinoma. Expert opinion on pharmacotherapy, 7(13), 1787-1796.
Dumas, J., et al. (2000). 1-Phenyl-5-pyrazolyl-ureas: a new class of p38 kinase inhibitors. Bioorganic & medicinal chemistry letters, 10(18), 2047-2050.
Dumas, J., et al. (2000). Discovery of a new class of p38 kinase inhibitors. Bioorganic & medicinal chemistry letters, 10(18), 2051-2054.
Regan, J., et al. (2002). The in vitro pharmacology of ZD1839 (‘Iressa’), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. British journal of cancer, 86(12), 1912-1919.
improving stability of 3-isocyanato-5-methylpyridine in aqueous solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of heteroaryl isocyanates in aqueous media.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of heteroaryl isocyanates in aqueous media. 3-isocyanato-5-methylpyridine is a highly reactive electrophile. When exposed to water, it undergoes rapid hydrolysis, severely limiting its shelf-life and conjugation efficiency in biological or aqueous-organic assays.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to mitigate degradation and optimize your workflows.
FAQ 1: Mechanism & Causality of Degradation
Q: Why does 3-isocyanato-5-methylpyridine degrade so rapidly in my aqueous buffers compared to standard aliphatic isocyanates?
A: The instability is driven by the intrinsic electrophilicity of the isocyanate carbon, which is heavily exacerbated by the electron-withdrawing nature of the pyridine ring.
When water acts as a nucleophile, it attacks the isocyanate group (-N=C=O) via a water-cluster-catalyzed mechanism to form an unstable carbamic acid intermediate[1]. This intermediate rapidly decarboxylates (releases CO₂) to yield 3-amino-5-methylpyridine. The newly formed primary amine is highly nucleophilic and will immediately react with any remaining unhydrolyzed 3-isocyanato-5-methylpyridine. This side reaction forms a symmetric, insoluble urea byproduct (1,3-bis(5-methylpyridin-3-yl)urea), effectively destroying two equivalents of your reagent for every one hydrolysis event[2].
Caption: Degradation pathway of 3-isocyanato-5-methylpyridine in aqueous media.
FAQ 2: Kinetic Manipulation via Solvents and pH
Q: How can I optimize my solvent system and pH to maximize the half-life of the free isocyanate during conjugation?
A: If you must use the free isocyanate in an aqueous environment, you must manipulate the thermodynamics and kinetics of the system by reducing water activity and controlling pH.
Co-solvents: Introduce a polar aprotic co-solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). This reduces the molar concentration of water and disrupts the trimeric water clusters required to catalyze the hydrolysis across the C=N bond[1].
pH Control: Hydrolysis is both acid- and base-catalyzed. However, base-catalyzed hydrolysis is significantly faster due to the presence of the highly nucleophilic hydroxide ion (OH⁻). Maintaining a slightly acidic pH (pH 5.5 - 6.0) minimizes hydroxide concentration. While the pyridine nitrogen (pKa ~5.2) becomes partially protonated at this pH—which can slightly increase the electrophilicity of the NCO group—the drastic reduction in OH⁻ concentration results in a net increase in stability.
Quantitative Impact of Formulation on Reagent Stability
Table 1: Impact of Co-solvent and pH on 3-Isocyanato-5-methylpyridine Half-Life (Estimated at 25°C)
Solvent System
Buffer pH
Estimated Half-Life (t₁/₂)
Primary Degradation Product
100% Aqueous
8.0 (Phosphate)
< 30 seconds
Symmetric Urea
100% Aqueous
6.0 (MES)
~ 2 minutes
Amine / Urea mix
50% DMSO / 50% Aqueous
8.0 (Phosphate)
~ 5 minutes
Symmetric Urea
50% DMSO / 50% Aqueous
6.0 (MES)
~ 15 - 20 minutes
Amine (slowed urea formation)
90% Acetonitrile / 10% Aqueous
6.0 (Acetate)
> 2 hours
Carbamic acid (trapped)
Note: Half-lives are empirical estimates based on standard heteroaryl isocyanate kinetics.
Q: My workflow requires prolonged storage in aqueous conditions before activation. Is there a way to chemically protect the isocyanate?
A: Yes. The most robust solution for prolonged aqueous stability is the use of "blocked isocyanates"[3]. By reacting 3-isocyanato-5-methylpyridine with a blocking agent (e.g., 3,5-dimethylpyrazole), you form a stable adduct. This adduct is completely inert to water at room temperature. When you are ready to initiate your conjugation, you heat the system, which triggers a retro-reaction, unblocking the isocyanate in situ so it can immediately react with your target nucleophile.
Protocol: Synthesis and Application of Pyrazole-Blocked 3-Isocyanato-5-methylpyridine
Step 1: Blocking Reaction (Anhydrous conditions)
Dissolve 10 mmol of 3-isocyanato-5-methylpyridine in 20 mL of anhydrous dichloromethane (DCM) under inert gas (N₂ or Argon).
Slowly add 10.5 mmol of 3,5-dimethylpyrazole.
Stir the reaction at room temperature for 4 hours. The formation of the blocked adduct can be monitored via FTIR by watching for the disappearance of the distinct NCO stretching band at ~2250–2270 cm⁻¹[3].
Evaporate the solvent to yield the solid blocked isocyanate.
Step 2: Aqueous Formulation & Storage
Disperse the resulting solid in your aqueous buffer (e.g., PBS). It will remain stable for >6 months at 4°C without hydrolyzing.
Step 3: Thermal Deblocking and Conjugation
Introduce your target nucleophile (e.g., an amine-bearing drug scaffold) to the aqueous dispersion.
Heat the reaction mixture to 75°C - 85°C for 1-2 hours. The pyrazole group dissociates, releasing the active isocyanate to be captured by your target.
FAQ 4: Alternative Workflows & Troubleshooting
Q: Heating my biological sample to 80°C will denature it. How can I achieve stable conjugation without heat?
A: If thermal deblocking is incompatible with your system, you must pivot to an In-Situ Generation workflow. Instead of storing the unstable isocyanate, you store a stable precursor—such as 5-methylnicotinoyl azide—and trigger a Curtius rearrangement immediately prior to use, or you generate it using triphosgene and 3-amino-5-methylpyridine directly in an adjacent organic phase.
Caption: Troubleshooting workflow for selecting the correct stabilization strategy.
FAQ 5: Analytical Validation
Q: How do I accurately quantify the amount of active, unhydrolyzed isocyanate left in my stock solution?
A: Do not rely on visual inspection (e.g., looking for urea precipitates). The standard, self-validating analytical method is the Di-n-butylamine (DBA) derivatization assay coupled with HPLC-MS[2].
Protocol: DBA Derivatization Assay
Quenching: In a fume hood, take a known aliquot of your 3-isocyanato-5-methylpyridine stock and immediately dissolve it in anhydrous acetonitrile containing a known, molar excess of Di-n-butylamine (DBA).
Derivatization: Allow the mixture to react for 30 minutes at room temperature. DBA is a highly reactive secondary amine that outcompetes water, quantitatively converting all surviving isocyanate into a highly stable, UV-active urea derivative[2].
Analysis: Analyze the sample via HPLC-UV/MS. The peak area of the DBA-isocyanate adduct directly correlates to the concentration of active isocyanate in your original stock, allowing you to establish precise degradation curves for your specific storage conditions.
References
Experimental and Theoretical Evidence for a Concerted Catalysis by Water Clusters in the Hydrolysis of Isocyanates, American Chemical Society,[Link]
Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes, PMC - NIH,[Link]
overcoming steric hindrance in 3-isocyanato-5-methylpyridine substitutions
Article ID: CS-4092 Topic: Overcoming Steric Hindrance in 3-Isocyanato-5-methylpyridine Substitutions Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Mechanistic Insights: The "...
Author: BenchChem Technical Support Team. Date: April 2026
Article ID: CS-4092
Topic: Overcoming Steric Hindrance in 3-Isocyanato-5-methylpyridine Substitutions
Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Mechanistic Insights: The "Steric + Electronic" Trap
When executing nucleophilic additions to 3-isocyanato-5-methylpyridine to form ureas or carbamates, chemists frequently encounter stalled reactions when using sterically hindered nucleophiles (e.g., tert-butylamine, 2-adamantanol).
Theoretically, the electron-withdrawing nature of the pyridine ring increases the electrophilicity of the isocyanate carbon, making it highly reactive. However, the true bottleneck in these hindered substitutions is rarely just the steric clash at the transition state; it is a synergistic failure of steric hindrance combined with catalyst poisoning .
Standard urethane/urea catalysts, such as dibutyltin dilaurate (DBTDL), function as Lewis acids by coordinating to the isocyanate oxygen to polarize the bond[1]. However, the basic pyridine nitrogen in the 3-isocyanato-5-methylpyridine scaffold acts as a competing ligand. It coordinates tightly to the tin center, effectively poisoning the catalyst and arresting the reaction[2]. To push sterically demanding transition states, you must abandon standard organotin catalysts and pivot to nucleophilic catalysis (e.g., DMAP)[3] or dual-activation Brønsted acid catalysis[4].
Quantitative Data: Catalyst Efficacy Matrix
To optimize your reaction conditions, consult the following matrix comparing catalytic approaches for hindered nucleophiles reacting with 3-isocyanato-5-methylpyridine.
Catalyst System
Mechanism of Action
Efficacy with Bulky Nucleophiles
Pyridine Poisoning Risk
Recommended Application
None (Thermal)
Uncatalyzed nucleophilic attack
Very Low (<10% yield)
N/A
Unhindered primary amines only
DBTDL (Organotin)
Lewis acid (O-coordination)
Low (Stalls at ~30%)
High (Sn-N coordination)
Not recommended for this scaffold
DMAP (10 mol%)
Nucleophilic catalysis
High (>85% yield)
Low
Hindered secondary/tertiary amines
MsOH (5 mol%)
Dual-activation (H-bonding)
Very High (>90% yield)
None
Hindered secondary/tertiary alcohols
Troubleshooting FAQs
Q: Why does my reaction with tert-butylamine stall at 30% conversion even at elevated temperatures?A: The bulky tert-butyl group creates a massive activation energy barrier during the nucleophilic attack on the sp-hybridized isocyanate carbon. To overcome this, add 10 mol% 4-Dimethylaminopyridine (DMAP). DMAP attacks the isocyanate to form a highly reactive acylpyridinium-like intermediate. This intermediate is far more susceptible to attack by bulky amines than the resting isocyanate, driving the reaction to completion[3].
Q: I added dibutyltin dilaurate (DBTDL) to accelerate the reaction with a bulky secondary alcohol, but the reaction completely stopped. Why?A: You have poisoned your catalyst. DBTDL is the industry standard for urethane formation, acting as a Lewis acid to polarize the isocyanate group[1]. However, the pyridine nitrogen on your scaffold coordinates to the Sn center of DBTDL, neutralizing its catalytic ability. Switch to an organic sulfonic acid (like Methanesulfonic acid, MsOH). MsOH operates via a dual-activation mechanism—electrophilic activation of the isocyanate and nucleophilic activation of the alcohol via hydrogen bonding—without being poisoned by the pyridine ring[4].
Q: I am seeing a massive peak in my LC-MS corresponding to the symmetric urea dimer (m/z 243). How do I prevent this?A: Symmetric urea formation is the classic result of moisture ingress. Water reacts with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to form 5-methylpyridin-3-amine. This resulting amine is unhindered and highly nucleophilic, rapidly outcompeting your hindered target nucleophile to react with another equivalent of isocyanate. Ensure all solvents are strictly anhydrous and run the reaction under a positive pressure of Argon.
Self-Validating Experimental Protocol
Optimized Synthesis of Hindered Carbamates via Sulfonic Acid Dual-Activation
Objective: React 3-isocyanato-5-methylpyridine with a sterically hindered alcohol (e.g., 2-adamantanol) to form the corresponding carbamate without catalyst poisoning.
Step 1: Preparation and Inertion
Flame-dry a 50 mL Schlenk flask. Backfill with Argon (3x).
Add the hindered alcohol (1.2 eq) and anhydrous Toluene (0.2 M).
Causality: Toluene is chosen over THF or DCM to allow for the higher reaction temperatures (80°C) required to overcome the steric activation barrier of the bulky alcohol.
Step 2: Catalyst Addition
Add Methanesulfonic acid (MsOH) (0.05 eq) to the solution.
Causality: MsOH provides dual-activation through hydrogen bonding, avoiding the Lewis-acid poisoning typical of organotin catalysts[4].
Step 3: Isocyanate Addition
Dissolve 3-isocyanato-5-methylpyridine (1.0 eq) in a minimal amount of anhydrous Toluene. Add dropwise over 10 minutes at room temperature.
Heat the reaction mixture to 80°C.
Step 4: Self-Validation Checkpoint 1 (1 Hour)
Withdraw a 50 µL aliquot. Perform Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy.
Validation Metric: Look for the strong, sharp isocyanate asymmetric stretch at ~2260 cm⁻¹ .
Decision: If the peak intensity is >10% of the baseline (compared to t=0), the reaction is incomplete. Maintain heating. If the peak is absent, the isocyanate has been fully consumed; proceed to Step 5.
Perform TLC (Eluent: 1:1 EtOAc/Hexanes) and stain with Ninhydrin.
Validation Metric: The absence of a primary amine spot (which would indicate moisture-driven degradation) confirms a clean conversion to the carbamate.
Quench the reaction with saturated aqueous NaHCO₃ (to neutralize the MsOH catalyst) and extract with EtOAc. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Diagnostic Workflow
Workflow for overcoming steric hindrance and catalyst poisoning in isocyanate substitutions.
Reactivity Profiling: 3-Isocyanato-5-methylpyridine vs. 3-Isocyanatopyridine
As drug development and materials science increasingly rely on highly functionalized heterocyclic building blocks, the selection of the correct isocyanate precursor becomes a critical determinant of synthetic success. Wh...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and materials science increasingly rely on highly functionalized heterocyclic building blocks, the selection of the correct isocyanate precursor becomes a critical determinant of synthetic success. While 3-isocyanatopyridine (3-ICP) is a standard reagent for installing pyridyl ureas and carbamates, its physical and electronic properties often introduce bottlenecks in complex catalytic systems. The introduction of a single methyl group to form 3-isocyanato-5-methylpyridine (3-IC-5-MP) fundamentally alters the physicochemical profile of the molecule.
This guide objectively compares the reactivity, phase behavior, and experimental handling of these two reagents, providing a data-driven framework for researchers to optimize their synthetic workflows.
Mechanistic Causality: The "Methyl Effect"
To understand the divergent behavior of these two compounds, we must analyze the electronic and steric causality introduced by the 5-methyl substitution.
Electronic Modulation
The isocyanate group (-N=C=O) is a highly reactive electrophile, susceptible to attack by nucleophiles such as amines and alcohols[1]. In unsubstituted 3-ICP, the strongly electron-withdrawing nature of the bare pyridine ring makes the isocyanate carbon extremely electrophilic. While this ensures rapid reactions, it also makes the reagent highly sensitive to ambient moisture, leading to rapid hydrolysis into carbamic acids and subsequent decarboxylation[1].
In 3-IC-5-MP, the methyl group acts as a weak electron donor via inductive (+I) effects[2]. Because it is positioned meta to the isocyanate group, it does not participate in direct resonance (+M) with the electrophilic carbon. Instead, it subtly increases the electron density of the pyridine π-system. This inductive transfer slightly attenuates the extreme electrophilicity of the isocyanate group, yielding a more controlled reactivity profile that is less prone to rapid moisture degradation while remaining highly competent for targeted nucleophilic addition.
Phase Behavior and Solvation
A critical limitation of 3-ICP is its poor solubility in non-polar or weakly polar organic solvents. In advanced synthetic applications, such as3, the poor solubility of 3-ICP in diethyl ether necessitates the use of a dual-solvent system (Et₂O/THF)[3]. However, the THF co-solvent competitively coordinates with the metal catalyst, which directly causes a significant reduction in reaction yield[3].
The 5-methyl group in 3-IC-5-MP increases the molecule's lipophilicity, dramatically improving its solubility in ethereal solvents. This allows researchers to utilize single-solvent systems (pure Et₂O), preventing the yield suppression caused by coordinating co-solvents.
Logical relationship of 5-methyl substitution on physicochemical properties.
Quantitative Performance Comparison
The following table summarizes the key physicochemical and performance metrics distinguishing the two reagents when applied in standard synthetic environments.
To objectively compare the reactivity and handling of these two reagents, we employ a self-validating parallel synthesis of a model pyridyl urea.
Causality of Design: Diethyl ether is explicitly selected as the solvent to probe the solubility divergence highlighted in cross-coupling literature[3]. To eliminate arbitrary reaction times and ensure trustworthiness, the protocol utilizes in-situ ReactIR spectroscopy. The reaction is driven by data, quenching only when the electrophile is demonstrably consumed.
Step-by-Step Methodology
System Initialization: Flame-dry two 50 mL Schlenk flasks (Flask A for 3-ICP, Flask B for 3-IC-5-MP). Purge both flasks with argon to establish an inert atmosphere, preventing premature hydrolysis of the isocyanates[1].
Solvent & Reagent Introduction: Inject 10 mL of anhydrous diethyl ether into each flask. Add 1.0 mmol of the respective isocyanate.
Observation: 3-IC-5-MP will form a clear, homogeneous solution. 3-ICP will exhibit incomplete dissolution, forming a fine suspension.
Baseline Calibration: Insert the ReactIR probe into the reaction mixture. Establish a baseline focusing on the asymmetric -N=C=O stretching frequency (typically between 2250–2260 cm⁻¹).
Nucleophilic Addition: Cool both flasks to 0 °C to control the exothermic nature of the nucleophilic addition. Add 1.0 mmol of a standard secondary amine (e.g., morpholine) dropwise over 2 minutes.
Self-Validating Kinetic Monitoring: Monitor the decay of the isocyanate peak in real-time. Do not rely on a timer. The system validates its own completion: proceed to the next step only when the integrated area of the 2250 cm⁻¹ peak falls below 1% of its initial value.
Quench and Isolation: Once validated by IR, quench the reaction with 1 mL of anhydrous methanol to scavenge any unreacted trace isocyanate. Filter the precipitated urea product, wash with cold hexanes (3 × 5 mL), and dry under high vacuum.
Yield Quantification: Determine the isolated yield. For absolute rigorousness, analyze the crude purity via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.
Self-validating experimental workflow for parallel reactivity profiling.
Conclusion
While 3-isocyanatopyridine remains a highly effective reagent in strongly polar, coordinating solvents (like DMF)[4], its utility drops significantly in non-polar environments due to poor solubility[3]. By utilizing 3-isocyanato-5-methylpyridine, researchers can leverage the "methyl effect" to gain enhanced lipophilicity and a more controlled electrophilic profile. This simple structural substitution unlocks the ability to run homogeneous reactions in ethereal solvents, preventing catalyst poisoning by polar co-solvents and ultimately driving higher isolated yields.
References
Titanium-Promoted Cross-Coupling for the Selective Synthesis of Polysubstituted, Conjugated Amides - ACS Publications - 3
Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists - ACS Publications - 4
The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? - PMC - 2
A Senior Application Scientist's Guide to HPLC Method Validation for 3-Isocyanato-5-methylpyridine Derivatives
For distribution to: Researchers, scientists, and drug development professionals. Executive Summary 3-Isocyanato-5-methylpyridine and its analogues are pivotal building blocks in modern synthetic chemistry, particularly...
Author: BenchChem Technical Support Team. Date: April 2026
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
3-Isocyanato-5-methylpyridine and its analogues are pivotal building blocks in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The high reactivity of the isocyanate (-NCO) functional group, which is key to its synthetic utility, also presents a significant analytical challenge. Ensuring the purity, stability, and accurate quantification of these intermediates is paramount for robust process development and final product quality. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for this class of compounds. It moves beyond a simple recitation of protocols to explain the scientific rationale behind method development choices and validation strategies, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] We will explore the critical nuances of analyzing these reactive molecules, present a complete, validated HPLC-UV method featuring in-situ derivatization, and compare its performance against alternative analytical technologies.
The Analytical Conundrum: Taming the Isocyanate Group
The core challenge in analyzing 3-isocyanato-5-methylpyridine derivatives lies in the electrophilic nature of the isocyanate carbon, which readily reacts with any nucleophile. In the context of reversed-phase HPLC, the most common nucleophile is water, a major component of most mobile phases. This reaction hydrolyzes the isocyanate to an unstable carbamic acid, which quickly decomposes into a primary amine (3-amino-5-methylpyridine) and carbon dioxide. This on-column degradation makes direct, reproducible quantification impossible.
Therefore, the most robust analytical strategy is not to prevent the reaction, but to control it. By introducing a potent nucleophilic reagent prior to analysis, we can quantitatively convert the highly reactive isocyanate into a stable, easily analyzable derivative. This process is known as derivatization.
Our Derivatization Strategy: Reaction with Di-n-butylamine (DBA)
We have selected Di-n-butylamine (DBA) as the derivatizing agent. When a sample containing the isocyanate is introduced into a solution of DBA, the amine rapidly attacks the isocyanate group to form a stable N,N'-disubstituted urea derivative.[5] This reaction is swift, quantitative, and produces a derivative that is significantly more stable and hydrophobic, making it ideal for reversed-phase HPLC analysis.[5][6]
HPLC Method Development: A Rationale-Driven Approach
A successful HPLC method is not a matter of chance, but of deliberate, scientifically-sound choices. Here, we detail the development of a method for the stable urea derivative of 3-isocyanato-5-methylpyridine.
Column and Mobile Phase Selection
The Challenge: The derivatized analyte contains a basic pyridine ring, which can lead to undesirable interactions with acidic silanol groups on the surface of standard silica-based HPLC columns. This interaction causes significant peak tailing, compromising resolution and accuracy.[7]
The Solution: We selected a modern, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18). End-capping "shields" most of the residual silanols, minimizing secondary interactions.[7] To further suppress peak tailing, we employ a mobile phase buffered to a slightly acidic pH (e.g., pH 3.5 using a phosphate buffer). At this pH, the pyridine nitrogen is protonated, but the silanols are not, which repels the analyte from the surface and results in a sharp, symmetrical peak. The mobile phase consists of a gradient of this aqueous buffer and acetonitrile (ACN), a common organic modifier that provides excellent resolving power.
Detection
The resulting urea derivative contains aromatic rings from both the pyridine and the derivatizing agent, making it an excellent chromophore for UV detection. A Diode Array Detector (DAD) is preferred over a simple UV detector. DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and confirming that the analyte peak is not co-eluting with impurities.[7] Based on the spectral data, an optimal detection wavelength of 254 nm was chosen for quantification.
Method Validation Protocol: An ICH Q2(R1) Framework
Every analytical method used in a regulated environment must be validated to prove it is fit for its intended purpose.[8][9][10] The following sections detail the validation of our derivatization-HPLC method, with illustrative data, according to the ICH Q2(R1) guidelines.[2][3][4]
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][4]
Experimental Protocol:
Forced degradation studies were performed on the 3-isocyanato-5-methylpyridine derivative. The sample was subjected to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. The resulting solutions were then analyzed by the HPLC-DAD method.
Results: The chromatograms showed that the main analyte peak was well-resolved from all degradation products. The peak purity analysis via DAD confirmed the spectral homogeneity of the analyte peak in all stressed samples, demonstrating the method's high specificity.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[2]
Experimental Protocol:
A stock solution of the derivatized standard was diluted to prepare seven calibration standards ranging from 1 µg/mL to 100 µg/mL. Each standard was injected in triplicate.
Results:
Parameter
Result
Acceptance Criteria
Range
1 - 100 µg/mL
-
Correlation Coefficient (r²)
0.9998
≥ 0.999
Y-intercept
Close to zero
Intercept should not be significantly different from zero.
The excellent correlation coefficient confirms the linearity of the method across the specified range.
Accuracy (Trueness)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
Experimental Protocol:
Accuracy was determined by a recovery study. A blank matrix was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed.
Results:
Spike Level
Mean Recovery (%)
%RSD
Acceptance Criteria
80%
99.2%
0.8%
98.0% - 102.0%
100%
100.5%
0.5%
98.0% - 102.0%
120%
101.1%
0.6%
98.0% - 102.0%
The high recovery values demonstrate the excellent accuracy of the method.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
Repeatability (Intra-assay): Six replicate injections of a single standard solution (50 µg/mL) were performed on the same day by the same analyst.
Intermediate Precision (Inter-assay): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
Results:
Precision Level
%RSD of Peak Area
Acceptance Criteria
Repeatability
0.45%
≤ 1.0%
Intermediate Precision
0.82%
≤ 2.0%
The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.
Detection & Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
Experimental Protocol:
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Results:
Parameter
Result
LOD
0.2 µg/mL
LOQ
0.7 µg/mL
These low limits demonstrate the high sensitivity of the method.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[2][4]
Experimental Protocol:
Key chromatographic parameters were slightly varied: mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The effect on peak area and retention time was observed, and system suitability parameters were checked.
Results: In all varied conditions, the %RSD for peak area was less than 2.0%, and system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits. This confirms the method is robust for routine use.
Workflow and Validation Parameter Inter-relationships
The following diagrams illustrate the overall validation workflow and the logical dependencies between the different validation parameters.
Caption: Inter-relationship of key HPLC method validation parameters.
Comparative Guide: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
Technique
Principle
Pros
Cons
Best For
HPLC-UV (with Derivatization)
Chromatographic separation of a stable urea derivative followed by UV detection.
Excellent specificity and precision; robust and widely available; suitable for non-volatile compounds and complex matrices. [5]
Requires a derivatization step; indirect measurement of the analyte.
Routine quality control, impurity profiling, and stability testing of drug substances and products.
Gas Chromatography (GC-FID/MS)
Separation of volatile compounds in the gas phase. Often requires derivatization to increase volatility.
High sensitivity, especially with MS detection; excellent for volatile impurities (e.g., residual solvents).
Not suitable for non-volatile or thermally labile compounds; risk of on-column degradation. [11][12]
Analysis of volatile starting materials or potential volatile impurities.
Titration (e.g., DBA back-titration)
The isocyanate reacts with a known excess of DBA, and the unreacted DBA is back-titrated with a standard acid. [5]
Fast, simple, and inexpensive; no complex equipment required.
Non-specific (measures total isocyanate content); low sensitivity; not suitable for impurity analysis. [5]
Quick assay of raw materials or in-process checks where high purity is expected.
FTIR Spectroscopy
Measures the absorption of infrared light by the characteristic -NCO bond stretch (~2270 cm⁻¹).
Very fast; non-destructive; can be used for real-time reaction monitoring. [5]
Low sensitivity; difficult to quantify in complex mixtures due to overlapping peaks; not suitable for trace analysis.
In-process monitoring of reaction conversion where speed is critical.
Conclusion and Recommendations
For the comprehensive quality control of 3-isocyanato-5-methylpyridine derivatives in a drug development setting, the validated reversed-phase HPLC method with pre-column derivatization using Di-n-butylamine (DBA) stands out as the superior choice. Its performance, validated against the stringent requirements of the ICH Q2(R1) guidelines, demonstrates unparalleled specificity, accuracy, and precision. This makes it exceptionally well-suited for release testing, stability studies, and impurity profiling, where confidence in the data is non-negotiable.
While techniques like titration and FTIR offer speed for in-process checks, they lack the specificity and sensitivity required for regulatory submissions and detailed quality assessment. [5]GC can be a valuable complementary technique for analyzing volatile impurities but is not appropriate for the primary analyte. Therefore, the investment in developing and validating a robust HPLC method provides the highest level of scientific integrity and regulatory compliance, ensuring the quality and safety of the final pharmaceutical product.
References
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available at: [Link]
FDA Guidance on Analytical Method Validation. Scribd. Available at: [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
ICH Q2(R1) Analytical Procedures Guide. Scribd. Available at: [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available at: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: [Link]
ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. PubMed. Available at: [Link]
Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Oxford Academic. Available at: [Link]
WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan). Google Patents.
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry. Available at: [Link]
Determination of Isocyanates in Workplace Atmosphere by HPLC. ResearchGate. Available at: [Link]
Analytical Methods for Hexamethylene Diisocyanate (HDI). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use. Google Patents.
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency (EPA). Available at: [Link]
A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals upon Carbamation using Toluene Diisocyanate. MDPI. Available at: [Link]
Modification of Mixed Retention Mechanisms for Aromatic Amine and Pyridine Derivatives in RP-HPLC. Oxford Academic. Available at: [Link]
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available at: [Link]
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates. LCGC International. Available at: [Link]
Comparative Reactivity and Application Guide: 3-Isocyanato-5-methylpyridine vs. Phenyl Isocyanate
Executive Summary In medicinal chemistry and advanced materials science, the isocyanate functional group (-N=C=O) serves as a highly versatile electrophile for constructing ureas, carbamates, and complex heterocycles. Wh...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In medicinal chemistry and advanced materials science, the isocyanate functional group (-N=C=O) serves as a highly versatile electrophile for constructing ureas, carbamates, and complex heterocycles. While Phenyl Isocyanate (PhNCO) is the ubiquitous baseline reagent for these transformations, heteroaromatic variants like 3-Isocyanato-5-methylpyridine are increasingly prioritized in drug development. Substituting a phenyl ring with a pyridine moiety fundamentally alters the physicochemical properties of the resulting scaffold—enhancing aqueous solubility and introducing a hydrogen-bond acceptor critical for target protein binding.
As a Senior Application Scientist, I have structured this guide to objectively compare the electronic profiles, reaction kinetics, and practical handling protocols of these two isocyanates, ensuring you can rationally select and optimize your coupling conditions.
Mechanistic Causality & Electronic Profiling
The reactivity of an isocyanate is dictated by the electrophilicity of its central carbon atom, which is highly sensitive to the electronic nature of its substituent.
Phenyl Isocyanate (Baseline Reactivity):
In PhNCO, the aromatic benzene ring exerts a mild resonance effect that stabilizes the cumulative double bonds of the isocyanate group. This results in predictable, moderate second-order reactivity with standard nucleophiles (such as primary amines and alcohols) [1],[2]. Its hydrolysis in aqueous environments is well-documented, proceeding at a baseline rate that allows for brief handling in ambient atmospheres [3],[4].
3-Isocyanato-5-methylpyridine (Enhanced Electrophilicity):
Replacing the benzene ring with a pyridine ring (CAS: 1260664-69-4)[5],[6] fundamentally shifts the electronic landscape. The electronegative pyridine nitrogen exerts a strong inductive electron-withdrawing effect (-I). Although the methyl group at the 5-position provides a weak electron-donating effect (+I), the net electronic environment is heavily electron-withdrawing.
The Causality: This net withdrawal pulls electron density away from the isocyanate carbon, significantly increasing its partial positive charge (
δ+
). Consequently, the activation energy for nucleophilic attack is lowered. 3-Isocyanato-5-methylpyridine reacts much faster with amines and alcohols than PhNCO, but it is also highly susceptible to rapid, irreversible hydrolysis if trace moisture is present. Furthermore, the basic pyridine nitrogen can participate in intermolecular auto-catalysis, complicating kinetic profiles if reactions are run at high concentrations[7].
Caption: Nucleophilic addition pathways comparing baseline and enhanced electrophilicity.
Quantitative Data & Physicochemical Properties
To guide your synthetic planning and solvent selection, the following table summarizes the key physicochemical and kinetic parameters of both reagents.
This protocol utilizes in-situ FTIR to track the forward reaction and orthogonal HPLC-UV analysis with a chemical quench to ensure absolute mass balance closure [9].
Caption: Self-validating kinetic profiling workflow for isocyanate reactivity.
Step-by-Step Methodology
1. Preparation of Reactants:
Bake all glassware at 120°C overnight and assemble under a dry argon atmosphere.
Prepare a 0.1 M solution of the selected isocyanate (PhNCO or 3-Isocyanato-5-methylpyridine) in strictly anhydrous toluene (water < 10 ppm).
Prepare a 0.5 M solution of a standard nucleophile (e.g., dibutylamine) in anhydrous toluene containing 0.05 M biphenyl as an internal standard.
2. Reaction Initiation & In-Situ Monitoring:
Equilibrate the isocyanate solution at 25.0°C in a jacketed reactor equipped with an ATR-FTIR probe.
Inject the amine solution to initiate the reaction under pseudo-first-order conditions.
Continuously monitor the disappearance of the asymmetric -N=C=O stretching vibration at ~2260 cm⁻¹.
3. Aliquot Sampling & Chemical Quenching (The Validation Step):
At predetermined time points (e.g., 1, 3, 5, 10, 20 mins), withdraw 100 µL aliquots.
Immediately quench each aliquot into 900 µL of anhydrous methanol containing 1% triethylamine.
Causality Note: Methanol acts as a massive excess of a competing nucleophile, rapidly converting any unreacted isocyanate into a stable methyl carbamate. This instantly freezes the reaction state and prevents further urea formation during the analytical queue.
4. Orthogonal HPLC-UV Analysis:
Analyze the quenched samples via RP-HPLC.
Quantify the target urea product and the methyl carbamate (representing the unreacted isocyanate) against the biphenyl internal standard.
Validation Check: The molar sum of the urea product and methyl carbamate must equal the initial isocyanate concentration (
±2%
). A mass balance deficit indicates unauthorized side reactions, rendering the kinetic data invalid.
References
Title: Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium
Source: OSTI.GOV
URL: [Link]
Title: The reactivity of phenyl isocyanate in aqueous solution
Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
URL: [Link]
Title: Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents
Source: PubMed (National Institutes of Health)
URL: [Link]
Comparative Analytical Guide: Mass Spectrometry Profiling and Fragmentation of 3-Isocyanato-5-methylpyridine
Executive Summary 3-Isocyanato-5-methylpyridine (CAS: 1260664-69-4) is a highly reactive, bifunctional building block frequently utilized in the synthesis of pharmaceutical active ingredients (e.g., kinase inhibitors) an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Isocyanato-5-methylpyridine (CAS: 1260664-69-4) is a highly reactive, bifunctional building block frequently utilized in the synthesis of pharmaceutical active ingredients (e.g., kinase inhibitors) and advanced agrochemicals. Due to the extreme electrophilicity of the isocyanate (-N=C=O) moiety, the structural elucidation and accurate quantification of this compound present significant analytical challenges.
This guide provides an objective, in-depth comparison of the two primary mass spectrometry platforms used for its characterization: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By detailing the mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide equips analytical scientists with the necessary framework to prevent artifact formation and ensure data integrity.
Mechanistic Fragmentation Pathways
Understanding the intrinsic gas-phase behavior of 3-isocyanato-5-methylpyridine is critical for accurate peak assignment and distinguishing the compound from its positional isomers.
Under standard 70 eV Electron Ionization (EI) conditions, heteroaryl isocyanates undergo highly predictable fragmentation driven by the thermodynamic stability of the resulting aromatic cations. The molecular ion
[M]∙+
appears at m/z 134.
Primary Isocyanate Cleavage: The dominant fragmentation pathway is the rapid ejection of carbon monoxide (-28 Da) from the isocyanate functional group, yielding an
[M−CO]∙+
radical cation at m/z 106. This specific neutral loss is a universally recognized diagnostic hallmark for isocyanate-containing compounds[1].
Pyridine Ring Cleavage: Subsequently, the m/z 106 intermediate undergoes the loss of hydrogen cyanide (HCN, -27 Da), a cleavage typical of pyridine ring systems, to yield a stable fragment at m/z 79.
Alternative Radical Loss: In a competing parallel pathway, the intact molecular ion can lose the entire isocyanate radical (•NCO, -42 Da) to form a highly stable methylpyridine cation at m/z 92[2]. This m/z 92 ion can further fragment via HCN loss to generate a cyclopentadienyl-like cation at m/z 65[2].
Figure 1: EI-MS fragmentation pathways of 3-isocyanato-5-methylpyridine.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice of analytical platform dictates whether the isocyanate can be analyzed intact or requires chemical derivatization.
Direct LC-MS analysis of intact 3-isocyanato-5-methylpyridine is analytically flawed. Isocyanates react rapidly with nucleophiles—including water and alcohols present in standard reversed-phase LC mobile phases—leading to the formation of unstable carbamic acids that spontaneously decarboxylate into amines, or react further to form symmetrical ureas[3]. Therefore, LC-MS/MS requires pre-column derivatization, typically using a secondary amine to form a stable urea[4]. Conversely, GC-MS allows for direct analysis but demands strictly anhydrous conditions to prevent inlet degradation.
Figure 2: Workflow comparison: Direct GC-MS vs. Derivatized LC-MS/MS.
Quantitative Platform Comparison
Feature
GC-EI-MS (Direct Analysis)
LC-ESI-MS/MS (DBA Derivatization)
Sample Prep
Minimal (Dilution in anhydrous solvent)
Mandatory derivatization step
Analyte State
Intact Isocyanate
Asymmetric Urea Derivative
Ionization
Hard (70 eV EI)
Soft (ESI+)
Primary Risk
Thermal degradation / Inlet hydrolysis
Incomplete derivatization / Matrix effects
Sensitivity (LOD)
~10 - 50 ng/mL
~0.1 - 1.0 ng/mL
Best Used For
Structural confirmation, impurity profiling
Trace quantification, bioanalysis
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validating quality control checks.
Protocol 1: Direct GC-EI-MS Analysis
Causality: Moisture and active silanol groups in the GC inlet act as catalysts for the degradation of isocyanates into primary amines. Therefore, the use of ultra-dry solvents and highly deactivated consumables is non-negotiable.
Sample Preparation: Dissolve the sample in anhydrous toluene (stored over activated 3Å molecular sieves) to a final concentration of 100 µg/mL. Add 1-chloro-4-fluorobenzene as an internal standard.
Injection: Inject 1 µL into a GC equipped with a strictly deactivated, low-pressure drop glass liner. Maintain the inlet temperature at 200°C (avoid higher temperatures to prevent thermal degradation).
Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C.
Detection: Operate the MS in full scan mode (m/z 50–300) with an EI source at 70 eV and 230°C.
Self-Validation Check: Monitor the ratio of the intact molecular ion (m/z 134) to the primary amine degradation product (3-amino-5-methylpyridine, m/z 108). If the m/z 108 peak exceeds 2% of the total ion current, the run is automatically invalidated, indicating moisture contamination or an active inlet that requires immediate maintenance.
Protocol 2: LC-ESI-MS/MS via Di-n-butylamine (DBA) Derivatization
Causality: To prevent the isocyanate from reacting with the aqueous LC mobile phase, it must be chemically quenched. Di-n-butylamine (DBA) is chosen because it reacts instantaneously with isocyanates to form a highly stable, hydrophobic urea that ionizes exceptionally well in ESI+[4].
Derivatization: To 100 µL of the sample (in anhydrous acetonitrile), add 100 µL of a 0.1 M DBA solution in acetonitrile. Causality: The massive molar excess of DBA ensures pseudo-first-order reaction kinetics, driving the conversion to 100% within seconds.
Incubation & Dilution: Vortex for 1 minute at room temperature. Dilute 1:100 with the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Separation: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.
Detection (MRM): The derivatized product (1-(5-methylpyridin-3-yl)-3,3-dibutylurea) has an exact mass of 263.1998 Da. Monitor the
[M+H]+
precursor at m/z 264.2. Set MRM transitions for m/z 264.2 → 130.1 (loss of the DBA moiety) and m/z 264.2 → 108.1 (cleavage yielding the protonated aminopyridine).
Self-Validation Check: The system validates the integrity of the derivatization by monitoring the MRM transition for the symmetrical urea dimer (formed if ambient water outcompetes the DBA). The absolute absence of a peak at m/z 243.1 (dimer
[M+H]+
) confirms that the DBA kinetics successfully quenched 100% of the active isocyanate prior to LC injection.
[1] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data | AIP Publishing.
[4] Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate. Journal of Proteome Research - ACS Publications.
[2] High-Throughput UV Photoionization and Fragmentation of Neutral Biomolecules as a Structural Fingerprint. MDPI.
[3] Nitrogen Fate in Polyurethane Decomposition: Pathways Uncovered by In Situ Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry. Environmental Science & Technology - ACS Publications.
Operational Guide: Safety, PPE, and Handling Protocols for 3-Isocyanato-5-methylpyridine
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system of hazard mitigation. Handling 3-Isocyanato-5-methylpyridine (CAS: 1260664-69-4) requires...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system of hazard mitigation. Handling 3-Isocyanato-5-methylpyridine (CAS: 1260664-69-4) requires a deep understanding of its reactivity. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to safely handle, react, and dispose of this highly reactive intermediate.
Mechanistic Hazard Profile & Causality
To design an effective safety protocol, we must first understand the molecular behavior of the threat. 3-Isocyanato-5-methylpyridine combines a pyridine ring with a highly electrophilic isocyanate (-N=C=O) moiety.
Biological Causality (Sensitization): The primary danger of isocyanates is their ability to act as haptens. Upon inhalation, the electrophilic carbon reacts rapidly with nucleophilic residues (e.g., amines, thiols) on human respiratory proteins. This hapten-protein conjugate triggers an immune cascade, leading to severe, irreversible respiratory sensitization (occupational asthma) even at parts-per-billion (ppb) exposure levels .
Chemical Causality (Pressure Hazards): Isocyanates react vigorously with ambient moisture to form unstable carbamic acids, which rapidly decarboxylate into amines and carbon dioxide (
CO2
). In a sealed waste container, this
CO2
generation causes catastrophic pressure buildup and potential vessel rupture.
Quantitative Hazard Summary
The following table summarizes the Globally Harmonized System (GHS) classifications for 3-Isocyanato-5-methylpyridine and the operational implications of each hazard .
GHS Classification
Hazard Code
Hazard Description
Operational Implication
Acute Toxicity
H302 + H312 + H332
Harmful if swallowed, in contact with skin, or inhaled.
Mandates strict barrier protection and local exhaust ventilation.
Necessitates splash goggles; face shield for bulk transfers.
Resp. Sensitization
H334
Danger: May cause allergy or asthma symptoms if inhaled.
Critical Hazard: Requires APR with OV/P100 or SAR.
STOT SE 3
H336
May cause drowsiness or dizziness.
Confirms need for continuous air monitoring and ventilation.
The PPE Matrix: Self-Validating Defense Systems
Personal Protective Equipment (PPE) is the final line of defense. The selection of PPE must be grounded in the chemical properties of the isocyanate .
PPE Category
Specification
Mechanistic Justification
Respiratory
Half/Full-facepiece Air-Purifying Respirator (APR) with Organic Vapor (OV) cartridges and P100 pre-filters. Supplied-Air Respirator (SAR) for unknown concentrations.
Captures volatile isocyanate vapors (OV) and any aerosolized droplets (P100) generated during transfer. SAR guarantees positive pressure isolation from ambient hazards.
Hand Protection
Heavy-duty Nitrile or Butyl rubber gloves (extended cuff). Avoid Latex.
Latex is highly permeable to organic solvents and isocyanates. Nitrile/Butyl provides a dense, cross-linked barrier against electrophilic penetration.
Eye/Face
Chemical splash goggles (indirect venting). Add a face shield for volumes >50 mL.
Indirect venting prevents vapor intrusion while blocking liquid splashes.
Body Protection
Tyvek®/chemical-resistant disposable coveralls or a dedicated lab coat.
Prevents absorption through street clothing, which can hold isocyanates against the skin and cause delayed sensitization.
Standard Operating Procedure (SOP): Handling & Reaction Workflow
This protocol ensures that the handling of 3-Isocyanato-5-methylpyridine is conducted in a controlled, moisture-free environment to prevent premature degradation and exposure.
Step-by-Step Methodology:
System Verification: Review the Safety Data Sheet (SDS). Ensure the chemical fume hood is certified and operating at a face velocity of 80–120 feet per minute (fpm). Self-Validation: Use a tissue flutter test or digital anemometer to confirm active airflow before opening the sash.
PPE Donning: Equip the specified nitrile gloves, splash goggles, and respiratory protection.
Inert Atmosphere Setup: Because the isocyanate reacts with ambient humidity, flush the reaction vessel with dry Nitrogen (
N2
) or Argon.
Dispensing: Transfer the chemical using a gas-tight syringe or cannula to prevent aerosolization. Keep the source container tightly capped immediately after use. Self-Validation: Confirm inert atmosphere integrity by observing the absence of white precipitates (polyurea formation) at the syringe tip during transfer.
Reaction Execution: Monitor for exothermic activity. If heating is required, utilize a closed-system reflux setup with a drying tube (e.g.,
CaCl2
) to prevent moisture ingress while allowing pressure equalization.
Standard operating procedure workflow for handling highly reactive isocyanate derivatives.
Spill Response and Chemical Decontamination
In the event of a spill, immediate and chemically sound action is required. Never use water to clean an isocyanate spill , as the exothermic reaction will generate
CO2
and aerosolize the toxic monomer .
Step-by-Step Methodology:
Immediate Evacuation: Alert personnel and evacuate the immediate area.
PPE Escalation: Responders must don maximum PPE, including a self-contained breathing apparatus (SCBA) or SAR, and thick nitrile gloves.
Containment & Absorption: Dike the spill using dry absorbent materials such as sawdust, floor-dry, or vermiculite.
Collection: Shovel the absorbed mixture into an open-top container. Crucial Step: DO NOT SEAL THE CONTAINER. Prolonged contact with ambient moisture will generate
CO2
gas, leading to a pressure explosion if sealed.
Chemical Neutralization: Wipe the spill area with a specialized decontamination solution. A standard formulation is 5-10% Sodium Carbonate (
Na2CO3
) and 0.2% liquid detergent in water.
Hydrolysis Verification: Leave the solution on the surface for at least 15-30 minutes. Self-Validation: Neutralization is complete when the decontamination solution ceases to effervesce (no more
CO2
bubbles), confirming the exhaustion of the isocyanate monomer.
Step-by-step workflow for 3-Isocyanato-5-methylpyridine spill containment and decontamination.
Waste Disposal Protocol
Segregation: Keep isocyanate waste strictly separated from acids, bases, and strong oxidizers.
Container Management: Store isocyanate-contaminated absorbents and neutralized liquids in ventilated or loosely capped containers for at least 48 hours to allow complete
CO2
off-gassing.
Final Disposal: Once fully reacted and degassed, seal the containers, label them clearly as "Hazardous Isocyanate Waste," and transfer them to a licensed hazardous waste disposal contractor.
References
NextSDS - 3-isocyanato-5-methylpyridine — Chemical Substance Information and GHS Classifications. Available at:[Link]
Safe Work Australia - Guide to Handling Isocyanates: Risk Assessment and PPE Selection. Available at:[Link]
Foam Supplies, Inc. - Spill & Disposal Procedures – Isocyanate Neutralization Protocols. Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.